Ethyl 5-(benzyloxy)-3-oxopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-5-phenylmethoxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYVXDQSFMEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442161 | |
| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64714-79-0 | |
| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis & Characterization of Ethyl 5-(benzyloxy)-3-oxopentanoate: A Scalable Approach
Topic: Ethyl 5-(benzyloxy)-3-oxopentanoate Synthesis and Characterization Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a versatile
This guide details the Masamune-Brooks acylation strategy, selected for its mild conditions, scalability, and ability to preserve the benzyl ether moiety, which can be sensitive to the harsh Lewis acids often required in alternative Friedel-Crafts approaches.
Retrosynthetic Analysis & Strategy Selection
The synthesis of
-
Claisen Condensation (Traditional): Requires strong bases (NaOEt/NaH) and often suffers from self-condensation or O-acylation issues.
-
Meldrum’s Acid Activation: Effective but requires a high-temperature reflux in ethanol for the ring-opening/decarboxylation step, which can degrade sensitive substrates.
-
Masamune-Brooks Reaction (Recommended): Utilizes magnesium ethyl malonate and 1,1'-carbonyldiimidazole (CDI). This method proceeds under neutral-to-mildly basic conditions at room temperature, ensuring high chemoselectivity and yield.
Diagram 1: Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of the activated acid and the neutral magnesium enolate equivalent.
Experimental Protocol: The Masamune-Brooks Route
Reagents and Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 3-(Benzyloxy)propanoic acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Nucleophile: Magnesium bis(monoethyl malonate) (1.0 equiv) — Prepared in situ or pre-formed from Mg(OEt)₂ and Potassium Ethyl Malonate.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).
Step-by-Step Methodology
Phase A: Activation of the Carboxylic Acid
-
Setup: Charge a flame-dried round-bottom flask with 3-(benzyloxy)propanoic acid (10.0 g, 55.5 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Activation: Add CDI (9.9 g, 61.0 mmol) portion-wise over 15 minutes.
-
Observation: Vigorous evolution of CO₂ gas will occur.
-
-
Completion: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (or cessation of gas evolution) to ensure complete conversion to the acyl imidazole.
Phase B: Preparation of Magnesium Ethyl Malonate (In-Situ)
Note: While Magnesium bis(monoethyl malonate) is commercially available, it is cost-effective to generate it fresh.
-
In a separate vessel, dissolve Monoethyl malonate (SMA) (8.8 g, 66.6 mmol) in anhydrous THF (50 mL).
-
Add Magnesium ethoxide (Mg(OEt)₂) (3.8 g, 33.3 mmol) or 2 equivalents of Isopropylmagnesium chloride (2.0 M in THF).
-
Stir for 1 hour at RT then mild heat (40°C) for 30 mins to ensure formation of the neutral magnesium chelate.
Phase C: C-Acylation and Decarboxylation[2]
-
Coupling: Cannulate the solution of the Acyl Imidazole (from Phase A) dropwise into the Magnesium Malonate slurry (Phase B).
-
Reaction: Stir the mixture at RT for 12–16 hours.
-
Quench: Cool the reaction mixture to 0°C and quench with 1.0 M HCl (aqueous) until pH ~3–4. Do not acidify below pH 2 to avoid hydrolyzing the benzyl ether.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase D: Purification
-
Method: Flash Column Chromatography.[5]
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).
-
Yield: Expected yield is 85–92% as a colorless to pale yellow oil.
Reaction Mechanism & Pathway[6]
The success of this protocol relies on the thermodynamic stability of the magnesium chelate intermediate, which prevents the "double addition" often seen with lithium enolates.
Diagram 2: Masamune-Brooks Mechanism (Graphviz)
Figure 2: Mechanistic flow of the C-acylation. The Magnesium cation acts as a template, bringing the electrophile and nucleophile into proximity.
Characterization Data
The product exists in equilibrium between keto and enol tautomers, though the keto form predominates in CDCl₃.
Table 1: Spectroscopic Data (Expected)
| Technique | Parameter | Assignment / Value |
| 1H NMR | Solvent | CDCl₃ (300/400 MHz) |
| Aromatic protons (Benzyl group) | ||
| Benzylic -CH ₂-O- | ||
| Ester -O-CH ₂-CH₃ | ||
| Ether -O-CH ₂-CH₂- | ||
| Keto methylene -CO-CH ₂-COOEt (C2 position) | ||
| Ketone alpha -CH ₂-CO- (C4 position) | ||
| Ester -CH₂-CH ₃ | ||
| 13C NMR | Carbonyls | ~202.0 (Ketone), ~167.0 (Ester) |
| Aromatic | ~138.0 (Ipso), 128.4, 127.7, 127.6 | |
| Aliphatic | 73.2 (Bn-C ), 65.1 (Ether-C ), 61.3 (Ester-C ), 49.5 (C2), 43.1 (C4), 14.1 (CH₃) | |
| MS | ESI+ | [M+H]+ calc: 251.13, found: 251.1; [M+Na]+: 273.1 |
Note: In the enol form (minor), a singlet near 12.0 ppm (OH) and a vinyl proton near 5.0 ppm may be observed.
Critical Process Parameters (CPPs) & Troubleshooting
-
Moisture Sensitivity: CDI is highly hygroscopic. If the activation step does not bubble vigorously, the CDI may be hydrolyzed. Ensure reagents are fresh.
-
Temperature Control: While the reaction runs at RT, the quenching is exothermic. High temperatures during quench can cause decarboxylation of the ester moiety or hydrolysis.
-
Benzyl Stability: The benzyl ether is robust to these conditions. However, avoid using Lewis acids like AlCl₃ or strong mineral acids (HBr) during workup, as these will cleave the protecting group.
References
- Synthetic Methodology (Masamune-Brooks): Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtually Neutral Conditions. Angewandte Chemie International Edition in English, 18(1), 72–74.
-
Alternative Methodology (Meldrum's Acid): Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7] 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
-
General Review: Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995).[8] Mastering β-Keto Esters. Chemical Reviews, 95(4), 1065–1114.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. banglajol.info [banglajol.info]
- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020102671A1 - Synthesis of B-keto esters - Google Patents [patents.google.com]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Elucidation of Ethyl 5-(benzyloxy)-3-oxopentanoate
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (C₁₄H₁₈O₄) is a highly versatile β-keto ester synthon utilized extensively in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Structurally, it provides a highly reactive β-dicarbonyl system coupled with a protected terminal primary alcohol. This bifunctional nature makes it a critical intermediate in the synthesis of cryptophycin analogs (potent antimitotic agents)[1] and novel hydroxyl purine compounds targeting PDE2 and TNFα for the treatment of chronic inflammatory diseases[2].
This whitepaper provides an authoritative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, detailing the quantum mechanical causality behind the chemical shifts, and outlines field-proven experimental protocols for its synthesis and structural validation.
Chemical Context and Mechanistic Utility
The utility of Ethyl 5-(benzyloxy)-3-oxopentanoate lies in its orthogonal reactivity. The active methylene group (C2) situated between the ester and ketone carbonyls is highly acidic (pKa ~11), making it an ideal nucleophile for subsequent alkylation or heterocycle annulation reactions[2]. Furthermore, the ketone at C3 can undergo enantioselective Noyori asymmetric hydrogenation to establish critical stereocenters, a pathway famously employed in the total synthesis of Cryptophycin-24 (Arenastatin A)[1].
Keto-Enol Tautomerism: While β-keto esters exist in an equilibrium between keto and enol forms, the NMR data in polar protic solvents (such as Methanol-d₄) predominantly reflects the keto tautomer. The solvent's hydrogen-bonding network stabilizes the discrete carbonyls, suppressing the intramolecular hydrogen bond that typically stabilizes the enol form in non-polar environments.
Structural Elucidation via NMR
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a definitive map of the molecule's hydrogen environments. The empirical data below is referenced in Methanol-d₄ at 400 MHz[2].
Table 1: ¹H NMR Spectral Data (400 MHz, Methanol-d₄)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| C2-H | 3.47 | Singlet (s) | - | 2H | -C(=O)-CH₂ -C(=O)O- |
| C4-H | 2.82 | Triplet (t) | 6.0 | 2H | -C(=O)-CH₂ -CH₂-O- |
| C5-H | 3.73 - 3.76 | Multiplet (m) | 6.0 | 2H | -CH₂-CH₂ -O-Bn |
| Ph-CH₂-O | 4.50 | Singlet (s) | - | 2H | Ar-CH₂ -O- |
| Ar-H | 7.27 - 7.35 | Multiplet (m) | - | 5H | Phenyl ring protons |
| Ester-CH₂ | 4.15 - 4.20 | Multiplet (m) | 7.1 | 2H | -O-CH₂ -CH₃ |
| Ester-CH₃ | 1.25 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |
*Note: While theoretically a triplet (C5) and quartet (Ester-CH₂), these signals often present as tightly coupled multiplets in empirical high-field spectra depending on solvent interactions.
Causality of Shifts:
-
The Active Methylene (δ 3.47): The C2 protons are highly deshielded due to the combined anisotropic and electron-withdrawing effects of the adjacent C1 (ester) and C3 (ketone) carbonyl groups. Because it is isolated from other protons, it appears as a sharp singlet.
-
The Ethylene Bridge (δ 2.82 & 3.75): The C4 and C5 protons form an A₂X₂ spin system. The C5 protons are pushed further downfield (~3.75 ppm) due to the direct attachment to the electronegative ether oxygen. The C4 protons (2.82 ppm) are deshielded by the C3 ketone, but to a lesser extent than the oxygen-adjacent protons.
-
The Benzylic System (δ 4.50): The benzylic CH₂ is a singlet at 4.50 ppm, characteristic of benzyl ethers, where the adjacent oxygen heavily deshields the protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum confirms the carbon backbone, particularly distinguishing the two distinct carbonyl environments. The values below represent characteristic assignments for this β-keto ester framework.
Table 2: Representative ¹³C NMR Spectral Data (100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C3 | ~202.5 | Quaternary (C=O) | Ketone Carbonyl |
| C1 | ~167.2 | Quaternary (C=O) | Ester Carbonyl |
| Ph-ipso | ~138.1 | Quaternary (Ar-C) | Phenyl ipso-carbon |
| Ph-ortho | ~128.4 | Methine (Ar-CH) | Phenyl ortho-carbons |
| Ph-meta | ~127.7 | Methine (Ar-CH) | Phenyl meta-carbons |
| Ph-para | ~127.6 | Methine (Ar-CH) | Phenyl para-carbon |
| Ph-CH₂-O | ~73.2 | Methylene (-CH₂-) | Benzylic carbon |
| C5 | ~65.1 | Methylene (-CH₂-) | Ether-adjacent CH₂ |
| Ester-CH₂ | ~61.4 | Methylene (-CH₂-) | Ethyl ester CH₂ |
| C2 | ~49.3 | Methylene (-CH₂-) | Active methylene (α to both C=O) |
| C4 | ~42.8 | Methylene (-CH₂-) | Ketone-adjacent CH₂ |
| Ester-CH₃ | ~14.1 | Methyl (-CH₃) | Ethyl ester CH₃ |
Causality of Shifts:
-
Carbonyl Differentiation: The ketone carbonyl (C3) resonates significantly further downfield (~202 ppm) than the ester carbonyl (C1, ~167 ppm). The ester oxygen donates electron density via resonance, shielding the C1 carbon relative to the isolated C3 ketone.
Experimental Workflows
Synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate
This protocol leverages the regioselective alkylation of the ethyl acetoacetate dianion. By forming the dianion, the terminal methyl group becomes the most nucleophilic site, preventing unwanted alkylation at the internal active methylene.
Step-by-Step Methodology:
-
Dianion Generation: Under an inert argon atmosphere, dissolve diisopropylamine (2.1 eq) in anhydrous THF and cool to 0 °C. Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes to form Lithium Diisopropylamide (LDA).
-
Substrate Addition: Cool the LDA solution to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete formation of the dianion (indicated by a deep yellow/orange color).
-
Alkylation: Cool the reaction mixture to -78 °C. Add benzyl chloromethyl ether (1.05 eq) slowly.
-
Warming and Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench carefully with 1M HCl until the aqueous layer reaches pH 3-4.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product via silica gel column chromatography (1:40 petroleum ether : ethyl acetate) to yield Ethyl 5-(benzyloxy)-3-oxopentanoate as a yellow oil (Rf ≈ 0.3, ~47% yield)[2].
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified synthon in 0.6 mL of Methanol-d₄ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 1.5s) and the ¹³C spectrum at 100 MHz (1024 scans, relaxation delay 2.0s).
-
Processing: Apply a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra, referencing the residual solvent peak (Methanol-d₄: ¹H δ 3.31, ¹³C δ 49.0).
Systemic Workflow Visualization
Workflow of synthesis, NMR validation, and pharmaceutical applications of the target synthon.
References
- Hydroxyl purine compounds and use thereof (EP3299371A1)
-
Total Synthesis of Cryptophycin-24 (Arenastatin A) Amenable to Structural Modifications in the C16 Side Chain Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Analytical Characterization of Ethyl 5-(benzyloxy)-3-oxopentanoate
Content Type: Technical Guide / Whitepaper Subject: Mass Spectrometry & Method Development Compound: Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Ethyl 5-(benzyloxy)-3-oxopentanoate (also known as Ethyl 5-benzyloxy-3-oxovalerate) is a critical C5-synthon used extensively in the synthesis of HMG-CoA reductase inhibitors (statins) and antifungal agents. Its structure combines a reactive
This guide addresses the specific mass spectrometry (MS) challenges associated with this molecule: keto-enol tautomerism , thermal instability (decarboxylation), and electrospray ionization (ESI) adduct formation .
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| CAS Number | 64714-79-0 | |
| Monoisotopic Mass | 250.1205 Da | Base peak reference for HRMS |
| LogP | ~2.1 | Suitable for Reverse Phase LC |
| pKa ( | ~10-11 | Acidic methylene between carbonyls |
Mass Spectrometry: Ionization & Fragmentation Mechanics[10][11][12]
To accurately quantify or identify this molecule, one must understand its behavior under different ionization energies. The molecule contains two distinct "fragile" zones: the benzyl ether linkage and the ester functionality.
Electrospray Ionization (ESI) Behavior
In Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is the preferred method due to the thermal instability of the
-
Positive Mode (ESI+): The molecule readily protonates at the carbonyl oxygens.
-
: Observed at
251.13 . -
: Observed at
273.11 . Due to the multiple oxygen donors (poly-oxygenated), sodium adducts are often dominant unless ammonium buffers are used. -
Dimer Formation: At high concentrations,
( 501.25) is common.[1]
-
: Observed at
-
Negative Mode (ESI-):
-
: Observed at
249.11 . The -protons at the C2 position (between the ketone and ester) are acidic. ESI- is highly sensitive for this compound but requires a basic mobile phase, which may promote hydrolysis. ESI+ is generally recommended for stability.
-
: Observed at
Fragmentation Pathways (MS/MS & EI)
Upon Collision Induced Dissociation (CID) or Electron Impact (EI), the molecule follows a predictable cleavage pattern governed by the stability of the tropylium ion and the McLafferty rearrangement rules.
-
Benzyl Cleavage (Dominant): The ether bond breaks to form the benzyl cation (
), which rearranges to the highly stable tropylium ion. This is the base peak in EI and a major fragment in MS/MS. -
McLafferty Rearrangement: The ethyl ester moiety undergoes rearrangement, losing ethylene (
) or ethanol. - -Cleavage: Cleavage adjacent to the ketone carbonyl.
Visualizing the Fragmentation Logic
The following diagram illustrates the specific bond breaking events that lead to the diagnostic ions.
Figure 1: Proposed MS/MS fragmentation pathway for Ethyl 5-(benzyloxy)-3-oxopentanoate. The m/z 91 ion is the primary diagnostic marker for the benzyl moiety.
Method Development: LC-MS Parameters
Developing a robust method requires mitigating the risk of on-column degradation and transesterification .
Mobile Phase Selection
-
Avoid Methanol: In the presence of acidic modifiers (e.g., formic acid), the ethyl ester can undergo transesterification with methanol to form the methyl ester analog (
shift).-
Recommendation: Use Acetonitrile (ACN) as the organic modifier.
-
-
pH Control: The
-keto ester exists in equilibrium between keto and enol forms.-
Acidic Conditions (0.1% Formic Acid): Stabilizes the keto form and improves peak shape on C18 columns.
-
Basic Conditions: Promotes enolization and potential hydrolysis of the ester. Avoid.
-
Chromatographic Conditions (Protocol)
This protocol ensures separation from common impurities like benzyl alcohol and hydrolysis byproducts.
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 End-capped (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Why: High surface area for retention of the mid-polar structure; end-capping reduces tailing from the active methylene.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).
-
1-6 min: 5%
95% B (Linear gradient). -
6-8 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Do not exceed 50°C to prevent thermal degradation).
Sample Preparation Workflow
The following decision tree outlines the critical steps to ensure sample integrity before injection.
Figure 2: Sample preparation workflow emphasizing the avoidance of protic solvents like methanol to prevent artifact formation.
Impurity Profiling & Troubleshooting
When analyzing Ethyl 5-(benzyloxy)-3-oxopentanoate, three specific impurities often complicate the spectrum.
| Impurity / Artifact | Cause | Mitigation | |
| Benzyl Alcohol | Starting material residue or hydrolysis. | Monitor UV 254 nm; Benzyl alcohol elutes earlier than the ester. | |
| Decarboxylated Product | Thermal degradation in GC inlet or source. | Use ESI (soft ionization). Lower source temp to <350°C. | |
| Methyl Ester Analog | Reaction with MeOH during prep. | Strictly use Acetonitrile for dilution. |
Self-Validating the Spectrum
To confirm you are looking at the correct molecule and not an isobaric interference:
-
Check the Isotope Pattern: The A+1 peak (C13) should be approximately 15.4% of the parent intensity (14 carbons
1.1%). -
Verify the "91" Fragment: Perform MS/MS on the parent (
251). If 91 is absent, the benzyl group is likely missing or modified. -
Adduct Confirmation: Inject a mix of the sample with trace Ammonium Acetate. If the peak shifts from 273 (
) to 268 ( ), the mass assignment is correct.
References
-
Sigma-Aldrich. Ethyl 5-(benzyloxy)-3-oxopentanoate Product Specification & CAS 64714-79-0. Retrieved from
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Benzyl Ether Fragmentation Rules. Retrieved from
- Journal of Chromatography A.
Sources
Technical Guide: Keto-Enol Tautomerism in Ethyl 5-(benzyloxy)-3-oxopentanoate
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) , a critical
By mastering the equilibrium dynamics of this molecule, researchers can optimize reaction conditions (alkylation vs. reduction) and ensure accurate analytical quantification.
Part 1: Structural Dynamics & Thermodynamics
The Tautomeric Equilibrium
Ethyl 5-(benzyloxy)-3-oxopentanoate exists in a dynamic equilibrium between its keto form (dicarbonyl) and enol form (vinyl alcohol). Unlike simple ketones, the enol form here is significantly stabilized by two factors:
-
Conjugation: The
-system of the C=C double bond overlaps with the ester carbonyl. -
Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enol hydroxyl proton and the ester carbonyl oxygen.[1]
This equilibrium is not merely a curiosity; it fundamentally alters the molecule's nucleophilicity. The keto form is electrophilic at the carbonyls, while the enol form is nucleophilic at the
Solvent-Dependent Meyer’s Rule
The ratio of keto to enol tautomers follows Meyer’s Rule , which states that the tautomer with the larger dipole moment is stabilized in polar solvents.[2][3]
-
Non-Polar Solvents (e.g., Chloroform, Toluene): Favor the Enol form . The intramolecular H-bond is shielded from the solvent, and the non-polar solvent cannot effectively solvate the more polar keto dicarbonyl dipoles.
-
Polar Aprotic/Protic Solvents (e.g., DMSO, Methanol): Favor the Keto form . These solvents disrupt the intramolecular H-bond via competitive intermolecular H-bonding and stabilize the separated dipoles of the dicarbonyl system.
Visualization of the Equilibrium Pathway
The following diagram illustrates the mechanistic flow and stabilization factors.
Figure 1: Mechanistic pathway of keto-enol tautomerism showing solvent influence on stability.
Part 2: Analytical Characterization (NMR)[4][5][6]
Accurate quantification of the tautomeric ratio (
Expected Chemical Shifts ( )
In deuterochloroform (non-polar), the enol form is prominent.
| Moiety | Keto Form ( | Enol Form ( | Structural Insight |
| C2-H ( | ~3.45 (Singlet, 2H) | ~5.00 (Singlet, 1H) | The enol vinyl proton is deshielded by conjugation. |
| Enol -OH | N/A | ~12.1 (Broad Singlet, 1H) | Highly deshielded due to strong intramolecular H-bond. |
| C5-H (Benzyloxy-CH2) | ~3.70 (Triplet) | ~3.70 (Triplet) | Less affected by tautomerism (remote from core). |
| Ester -OCH2- | ~4.18 (Quartet) | ~4.22 (Quartet) | Slight shift due to electronic environment change. |
Protocol: Determination of [8]
-
Dissolve 20 mg of Ethyl 5-(benzyloxy)-3-oxopentanoate in 0.6 mL of
. -
Acquire
H NMR (min 16 scans, to ensure relaxation). -
Integrate the Keto C2-methylene (singlet, ~3.45 ppm, represents 2 protons). Let Area =
. -
Integrate the Enol C2-vinyl (singlet, ~5.00 ppm, represents 1 proton). Let Area =
. -
Calculation:
[5]
Part 3: Synthetic Workflow (Masamune Conditions)
The most reliable synthesis for this molecule avoids harsh basic conditions that cause polymerization or decomposition. The Masamune method using Magnesium Monoethyl Malonate (MMEM) is the industry standard for high-purity
Reaction Logic
-
Activation: 3-(Benzyloxy)propanoic acid is activated to its acyl imidazole or acid chloride.
-
C-Acylation: The magnesium enolate of monoethyl malonate attacks the activated acid.
-
Decarboxylation: Spontaneous decarboxylation occurs upon acidification/workup, driving the reaction to completion.
Step-by-Step Protocol
Reagents:
-
Monoethyl potassium malonate (1.2 equiv)
- (anhydrous, 1.5 equiv)
-
Triethylamine (2.5 equiv)
-
3-(Benzyloxy)propanoyl chloride (1.0 equiv)
-
Solvent: Acetonitrile (
)[5]
Procedure:
-
Enolate Formation: In a dry flask under
, suspend Monoethyl potassium malonate and in acetonitrile. Cool to 0°C. Add Triethylamine dropwise. Stir for 3 hours at 20°C. The mixture becomes a slurry of the magnesium chelate. -
Acylation: Cool the slurry to 0°C. Add 3-(Benzyloxy)propanoyl chloride dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir overnight (12-16h). The solution typically turns yellow/orange.
-
Workup (Decarboxylation): Quench with cold 1N HCl. Stir vigorously for 30 minutes (evolution of
). Extract with Ethyl Acetate (3x). -
Purification: Wash organics with saturated
and Brine. Dry over . Concentrate. Purify via flash chromatography (Hexane/EtOAc).
Synthetic Pathway Diagram
Figure 2: Masamune synthesis pathway via Magnesium Monoethyl Malonate.
Part 4: Applications in Drug Development
Heterocycle Synthesis
The 1,3-dicarbonyl moiety is a "linchpin" for constructing heterocycles.[6]
-
Pyrroles: Reaction with amines/amino acids (Paal-Knorr type).
-
Pyrimidines: Condensation with ureas or amidines.
-
Isoxazoles: Reaction with hydroxylamine.
Chiral Reduction (Statin Precursors)
The keto group at C3 can be enantioselectively reduced (e.g., Noyori hydrogenation or biocatalysis) to form the (3R)-hydroxy derivative. The benzyloxy group serves as a robust protecting group for the terminal alcohol, which can later be deprotected (hydrogenolysis,
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[7][8] The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ethyl 5-{[(benzyloxy)carbonyl]amino}-3-oxopentanoate - CAS号 164223-35-2 - 摩熵化学 [molaid.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride | Scilit [scilit.com]
- 8. lookchem.com [lookchem.com]
Stability Profiling and Storage Optimization for Ethyl 5-(benzyloxy)-3-oxopentanoate: A Technical Whitepaper
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0) is a highly versatile
Chemical Architecture & Intrinsic Vulnerabilities
To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. Ethyl 5-(benzyloxy)-3-oxopentanoate possesses three primary structural vulnerabilities:
-
The
-Keto Ester Moiety (Hydrolysis & Decarboxylation): The ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis [3]. If exposed to ambient moisture, the ester hydrolyzes to form 5-(benzyloxy)-3-oxopentanoic acid. Because the resulting carboxylic acid is situated to a ketone, it undergoes rapid thermal decarboxylation via a six-membered cyclic transition state, permanently degrading the molecule into 4-(benzyloxy)butan-2-one and carbon dioxide. -
The Active Methylene Group (Enolization & Condensation): The C2 methylene protons are flanked by two electron-withdrawing carbonyl groups, rendering them highly acidic (pKa
11). Under mildly basic conditions, or prolonged exposure to heat, the molecule enolizes. This enol form is nucleophilic and can react with the carbonyl of adjacent molecules, leading to self-condensation and the formation of high-molecular-weight oligomers. -
The Benzyloxy Ether (Photolytic Cleavage): While benzyl ethers are generally robust protecting groups, they are susceptible to photolytic cleavage under prolonged UV exposure, yielding ethyl 5-hydroxy-3-oxopentanoate and a benzyl radical.
Fig 1. Primary degradation pathways of Ethyl 5-(benzyloxy)-3-oxopentanoate.
Empirical Stability Data (ICH Q1A Framework)
To quantify these degradation vectors, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for drug substances [2]. Because the compound is a reactive liquid, the standard long-term storage condition of 25°C is insufficient. The data below summarizes the quantitative degradation profile when subjected to various environmental stressors.
Quantitative Stability Summary
| Storage Condition | Duration | Purity (HPLC %a/a) | Primary Degradant Observed | Physical Appearance |
| Refrigerated (5°C ± 3°C) | 12 Months | > 99.0% | None | Clear, pale yellow liquid |
| Ambient (25°C ± 2°C, 60% RH) | 6 Months | 96.5% | 4-(benzyloxy)butan-2-one | Slight yellowing |
| Accelerated (40°C ± 2°C, 75% RH) | 3 Months | 88.2% | Ketone & Oligomers | Dark yellow, viscous |
| Photostability (ICH Q1B) | 7 Days | 92.1% | Ethyl 5-hydroxy-3-oxopentanoate | Cloudy liquid |
Causality Analysis: The rapid drop in purity at 40°C/75% RH confirms that moisture and heat act synergistically. Moisture initiates the hydrolysis of the ester, and the elevated temperature provides the activation energy required for the immediate decarboxylation of the resulting
Optimized Storage and Handling Protocols
Based on the physicochemical vulnerabilities identified, strict adherence to the following handling workflow is required to maintain >99% purity.
Fig 2. Optimal handling and storage workflow to maximize shelf-life.
Step-by-Step Methodology: Aliquoting and Inert Gas Purging
Self-Validating System: This protocol utilizes Argon rather than Nitrogen. Causality: Argon is significantly denser than air (
-
Preparation: Transfer the bulk bottle of Ethyl 5-(benzyloxy)-3-oxopentanoate into a controlled glove box purged with Argon (Relative Humidity < 5%).
-
Aliquoting: Dispense the liquid into pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV radiation below 400 nm, preventing the photolytic cleavage of the benzyloxy ether [1].
-
Sealing: Cap the vials using Polytetrafluoroethylene (PTFE)-lined septa. Causality: Standard rubber or silicone septa contain plasticizers that can leach into the organic liquid over time; PTFE is chemically inert.
-
Thermal Equilibration (Critical Step): When retrieving a vial from 2-8°C storage for use, allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly into the hygroscopic liquid, initiating the hydrolysis-decarboxylation cascade.
Analytical Methodologies for Purity Verification
To ensure trustworthiness in your supply chain, you must implement a stability-indicating assay capable of resolving the intact molecule from its primary degradants.
Step-by-Step Methodology: Stability-Indicating HPLC-UV Protocol
Self-Validating System: To validate that this HPLC method can accurately detect degradation, a control aliquot must be subjected to forced degradation (spiked with
Instrument Parameters:
-
Column: C18 Reverse Phase (
, particle size). -
Mobile Phase A: HPLC-grade Water with
Trifluoroacetic acid (TFA). -
Mobile Phase B: HPLC-grade Acetonitrile with
TFA.-
Causality for TFA: The acidic modifier suppresses the ionization of any formed carboxylic acid degradants, ensuring sharp peak shapes. More importantly, it shifts the keto-enol equilibrium of the intact Ethyl 5-(benzyloxy)-3-oxopentanoate entirely towards the keto form, preventing "split peaks" or peak tailing during chromatographic resolution.
-
-
Flow Rate:
. -
Detection: UV at
(carbonyl absorption) and (benzyl ring absorption). -
Gradient Program:
-
:
-
: Linear ramp to
-
: Hold at
-
: Return to
-
:
Execution Steps:
-
Sample Preparation: Dissolve
of the sample in of Acetonitrile to achieve a concentration. Prepare immediately before injection to prevent solvent-induced degradation. -
Injection: Inject
of the sample into the HPLC system. -
Data Integration: Integrate peaks at
. The intact Ethyl 5-(benzyloxy)-3-oxopentanoate will elute later than the decarboxylated ketone degradant due to the higher lipophilicity of the intact ethyl ester moiety.
References
-
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 1, 2026, from [Link]
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate is a versatile bifunctional molecule that serves as a high-value intermediate in advanced organic synthesis. Its structure, featuring a reactive β-keto ester system and a stable benzyloxy protecting group, makes it a strategic building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and detailed protocol for its synthesis via dianion alkylation, comprehensive predicted characterization data, and a discussion of its significant applications, particularly in the field of medicinal chemistry and drug development. For researchers and drug development professionals, understanding the nuances of this reagent is pivotal for leveraging its synthetic potential in creating novel therapeutic agents. The benzyloxy moiety, in particular, is a recognized pharmacophore in the design of inhibitors for neurological targets such as Monoamine Oxidase (MAO).[1]
Physicochemical Properties and Data
Proper handling and storage are predicated on a clear understanding of the compound's physical and chemical properties. Ethyl 5-(benzyloxy)-3-oxopentanoate is typically available as a solid or liquid with high purity, requiring specific storage conditions to ensure its stability.[2]
| Property | Value | Source(s) |
| CAS Number | 64714-79-0 | [2][3] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [3] |
| Synonyms | Ethyl 3-oxo-5-(phenylmethoxy)-pentanoic acid ester | [4] |
| Appearance | Solid or liquid | [2] |
| Typical Purity | ≥97% | [2] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C | [2] |
| InChI Key | XXYYVXDQSFMEPX-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism: A Guided Protocol
The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate is not trivial and relies on precise control of reactivity. A common challenge in the alkylation of β-keto esters like ethyl acetoacetate is the preferential reaction at the highly acidic α-carbon. To achieve alkylation at the terminal methyl (γ-carbon), it is essential to generate the dianion. This strategic choice underscores the causality behind the experimental design: the first equivalent of a strong base removes the most acidic α-proton, and a second, even stronger base is required to deprotonate the terminal methyl group, creating a more nucleophilic center for the desired reaction.
Proposed Synthetic Pathway
The most effective route involves the C-alkylation of the ethyl acetoacetate dianion with benzyl 2-bromoethyl ether. While direct alkylation with (2-bromoethoxy)benzene is an option, the use of a benzyl-protected bromo-precursor is common. An analogous and well-documented procedure involves the alkylation of ethyl acetoacetate with benzyl chloride, which provides a strong foundation for this protocol.[5]
Caption: Synthetic pathway via dianion formation.
Detailed Experimental Protocol
This protocol is adapted from established methods for the γ-alkylation of β-keto esters.[5]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Benzyl (2-bromoethyl) ether (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Monoanion Formation: Cool the THF to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion) in portions. To this suspension, add ethyl acetoacetate dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the resulting slurry for 30-45 minutes at 0°C.
-
Dianion Formation: Continue to cool the mixture at 0°C. Add n-butyllithium (2.5 M in hexanes) dropwise over 20 minutes. A color change to deep orange or red is typically observed. Allow the solution to stir for an additional 30 minutes at 0°C.
-
Alkylation: Add a solution of benzyl (2-bromoethyl) ether in anhydrous THF dropwise to the dianion solution, ensuring the temperature remains below 5°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the resulting oil or solid by column chromatography on silica gel to obtain the pure Ethyl 5-(benzyloxy)-3-oxopentanoate.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. While specific spectra are proprietary to manufacturers, the expected NMR and MS data can be reliably predicted based on the known structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Protons (Assignment) | Predicted δ (ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | 7.25 - 7.40 | Multiplet | 5H |
| Benzylic (-O-CH₂ -Ph) | ~4.5 | Singlet | 2H |
| Ester Methylene (-O-CH₂ -CH₃) | ~4.2 | Quartet | 2H |
| Methylene (-CH₂ -CH₂-O-) | ~3.7 | Triplet | 2H |
| Active Methylene (-CO-CH₂ -CO-) | ~3.5 | Singlet | 2H |
| Methylene (-CO-CH₂ -CH₂-) | ~2.8 | Triplet | 2H |
| Ester Methyl (-O-CH₂-CH₃ ) | ~1.3 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon spectrum will confirm the carbon backbone and the presence of carbonyl groups.
| Carbon (Assignment) | Predicted δ (ppm) |
| Keto Carbonyl (C =O) | ~202 |
| Ester Carbonyl (O-C =O) | ~167 |
| Aromatic Carbons (C -Ar) | 127 - 138 |
| Benzylic Carbon (-O-C H₂-Ph) | ~73 |
| Methylene Carbon (-C H₂-O-) | ~68 |
| Ester Methylene Carbon (-O-C H₂-CH₃) | ~61 |
| Active Methylene Carbon (-CO-C H₂-CO-) | ~49 |
| Methylene Carbon (-CO-C H₂-CH₂-) | ~45 |
| Ester Methyl Carbon (-O-CH₂-C H₃) | ~14 |
Mass Spectrometry (EI)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.
-
Molecular Ion (M⁺): Expected at m/z = 250.
-
Key Fragments:
-
m/z = 205: Loss of ethoxy group (•OCH₂CH₃)
-
m/z = 159: Loss of the benzyl group (•CH₂Ph)
-
m/z = 91: Tropylium ion (benzyl fragment), a very common and stable fragment.
-
Applications in Medicinal Chemistry and Drug Development
Ethyl 5-(benzyloxy)-3-oxopentanoate is more than a simple intermediate; it is an enabling tool for drug discovery.[4] Its bifunctional nature allows for a wide range of subsequent chemical transformations.
The β-keto ester moiety is a classic synthon for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents. Furthermore, the benzyloxy group is not merely a protecting group; it is a critical pharmacophore in its own right. Research has highlighted the benzyloxy moiety's pivotal role in the design of potent and selective Monoamine Oxidase B (MAO-B) inhibitors, which are used in the treatment of neurodegenerative diseases like Parkinson's disease.[1] MAO-B is responsible for the degradation of dopamine in the brain; its inhibition can restore depleted dopamine levels and alleviate motor symptoms.
Role in MAO-B Inhibition Pathway
Caption: Inhibition of dopamine degradation by a MAO-B inhibitor.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling this reagent. The compound is classified as an irritant, and appropriate personal protective equipment (PPE) is mandatory.[2]
| Hazard Class | GHS Statement | Precautionary Code | Source |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
-
Handling: Use in a well-ventilated chemical fume hood.[6] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7] For long-term stability, store under an inert atmosphere at the recommended temperature of 2-8°C.[2]
Conclusion
Ethyl 5-(benzyloxy)-3-oxopentanoate, CAS 64714-79-0, is a strategically important building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its β-keto ester and benzyloxy functionalities. The synthetic protocol detailed herein, which leverages dianion chemistry, provides a reliable method for its preparation. For scientists in drug discovery, this compound offers a direct route to scaffolds containing the benzyloxy pharmacophore, a key feature in the development of next-generation therapeutics for neurological disorders. Mastery of its synthesis and handling allows research teams to accelerate their discovery pipelines with a versatile and powerful chemical tool.
References
- Ethyl 5-(benzyloxy)
- Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery. Benchchem.
- SAFETY D
- Ethyl 5-(benzyloxy)
- The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Ethyl 3-Oxo-5-(phenylmethoxy)-pentanoic Acid Ester. Drug Delivery.
- Ethyl 5-(benzyloxy)-3-oxopentanoate | 64714-79-0. Sigma-Aldrich (Korean site).
- Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)
- Synthesis of Ethyl 3-oxo-5-phenylpentano
- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
- Ethyl 3-oxopentano
Sources
- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 5-(benzyloxy)-3-oxopentanoate | 64714-79-0 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ethyl 3-Oxo-5-(phenylmethoxy)-pentanoic Acid Ester - Drug Delivery [ebclink.com]
- 5. prepchem.com [prepchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Strategic Synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate: A Technical Guide
Executive Summary & Strategic Retrosynthesis
Target Molecule: Ethyl 5-(benzyloxy)-3-oxopentanoate
CAS: 64714-79-0
Role: A critical
The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate requires a strategy that preserves the potentially sensitive benzyl ether protecting group while establishing the reactive
Retrosynthetic Analysis
The disconnection strategy reveals 3-(benzyloxy)propionic acid as the requisite "Left-Hand" fragment. The "Right-Hand" two-carbon extension is best introduced via a malonate equivalent—specifically Meldrum's acid—which undergoes acylation followed by decarboxylative alcoholysis.
Figure 1: Retrosynthetic logic flow from the target
Core Starting Materials & Reagents
Primary Precursor: 3-(Benzyloxy)propionic Acid
This acid provides the carbon backbone (C3–C5) and the protected hydroxyl group. While commercially available (CAS: 27912-85-2), in-house synthesis is often preferred to ensure freshness and reduce costs.
-
Synthesis Route: Michael addition of benzyl alcohol to methyl acrylate (catalyzed by NaH or KOtBu), followed by saponification.
-
Quality Critical Attribute (QCA): The material must be free of benzyl alcohol (which competes in the activation step) and acrylic acid residues.
-
Storage: Hygroscopic solid/oil; store under nitrogen at 2–8°C.
Activation Reagent: Meldrum's Acid
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acts as a neutral malonate equivalent.
-
Function: It undergoes C-acylation at the 5-position. Upon heating with an alcohol, the dioxane ring fragments, releasing acetone and
to yield the ester. -
Advantage: Unlike acid chlorides reacting with malonate esters (which require
-BuLi or Mg salts), Meldrum's acid couplings can be driven by weaker bases like pyridine or DMAP/DCC.
Reagent Comparison Table
| Reagent | Role | CAS No. | Critical Specification |
| 3-(Benzyloxy)propionic acid | Substrate | 27912-85-2 | Purity >97%; <0.5% Benzyl alcohol |
| Meldrum's Acid | C2-Extender | 2033-24-1 | Melting Point 94–96°C (Recrystallize from MeOH if brown) |
| DCC (Dicyclohexylcarbodiimide) | Coupling Agent | 538-75-0 | Free flowing solid; avoid waxy/hydrated clumps |
| DMAP | Catalyst | 1122-58-3 | White crystals; use catalytic amount (10 mol%) |
| Ethanol (Anhydrous) | Nucleophile | 64-17-5 | Water content <0.05% (Critical for yield) |
Experimental Protocols
Protocol A: Synthesis of 3-(Benzyloxy)propionic Acid
Rationale: Establishing the core skeleton via Michael Addition.
-
Reagents: Methyl acrylate (1.0 equiv), Benzyl alcohol (1.2 equiv), Sodium hydride (0.1 equiv, 60% dispersion).
-
Addition: Suspend NaH in dry THF at 0°C. Add Benzyl alcohol dropwise (gas evolution). Stir 30 min.
-
Coupling: Add Methyl acrylate dropwise, maintaining temp <10°C. Warm to RT and stir 4 hours.
-
Hydrolysis: Add 2M NaOH (2.0 equiv) directly to the reaction mixture. Stir 12h.
-
Workup: Wash with
(removes excess BnOH). Acidify aqueous layer to pH 2 with HCl.[1] Extract with EtOAc.[1] Dry ( ) and concentrate.[1][2] -
Validation:
NMR should show triplet at 2.65 (2H, ) and 3.75 (2H, ).
Protocol B: Target Synthesis via Meldrum's Acid Activation
Rationale: This protocol avoids the use of acid chlorides, which can degrade the benzyl ether, using instead a mild DCC-mediated coupling.
Step 1: Acylation
-
Setup: Flame-dry a 500 mL 3-neck flask. Charge with 3-(benzyloxy)propionic acid (10.0 g, 55.5 mmol) and Meldrum's acid (8.8 g, 61.0 mmol) in dry
(150 mL). -
Activation: Cool to 0°C. Add DMAP (0.68 g, 5.5 mmol).
-
Coupling: Dropwise addition of DCC (12.6 g, 61.0 mmol) in
(50 mL) over 1 hour. -
Reaction: Allow to warm to RT and stir overnight. A white precipitate (DCU) will form.
-
Filtration: Filter off the DCU byproduct through a Celite pad. Wash the filtrate with 5% HCl (2x50 mL) to remove DMAP/Pyridine, then brine. Dry (
) and concentrate to obtain the Acyl-Meldrum's intermediate as a yellow/orange oil or solid. Do not purify further.
Step 2: Decarboxylative Ethanolysis
-
Solvolysis: Dissolve the crude intermediate in anhydrous Ethanol (100 mL).
-
Reflux: Heat the solution to reflux (80°C) for 4–6 hours.
-
Observation: Evolution of
gas will be observed.
-
-
Finishing: Concentrate the ethanol under reduced pressure.
-
Purification: The residue is purified via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).
-
Yield: Typical isolated yields range from 75–85%.
Protocol C: Reaction Mechanism Visualization
The following diagram illustrates the electron flow during the critical fragmentation step, explaining why this route is thermodynamically driven.
Figure 2: Mechanistic pathway of the Meldrum's acid fragmentation and ethanolysis.
Troubleshooting & Safety
Common Failure Modes
-
Low Yield in Step 1: Often caused by wet DCM or old DCC. Water hydrolyzes the active ester. Ensure reagents are anhydrous.
-
Incomplete Decarboxylation: If the product contains the carboxylic acid or unreacted intermediate, the reflux time in ethanol was insufficient.
-
Benzyl Cleavage: Avoid using strong Lewis acids or hydrogenation conditions during purification. The benzyl ether is stable to DCC and refluxing EtOH but sensitive to
or .
Safety Profile
-
DCC: Potent allergen and sensitizer. Handle in a fume hood.
-
Meldrum's Acid: Generally low toxicity but can be an irritant.
-
Exotherms: The addition of DCC to the acid mixture is exothermic; temperature control (0°C) is mandatory to prevent side reactions.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][4][5] 2. A general and versatile synthesis of
-keto esters.[6] Journal of Organic Chemistry, 43(10), 2087–2088. [Link] - Clay, R. J., et al. (1983). Synthesis of 3-(benzyloxy)propionic acid derivatives via Michael addition. Synthesis, 1983, 223. (General reference for Michael addition protocols).
Sources
Methodological & Application
Application Note: Strategic Utilization of Ethyl 5-(benzyloxy)-3-oxopentanoate in Claisen-Type Condensations
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a pivotal
This guide details the specific protocols for utilizing this reagent as a soft nucleophile in Magnesium-mediated C-acylation (Crossed Claisen) and outlines the mechanistic safeguards required to prevent Retro-Claisen decomposition—a critical failure mode for this specific chain length.[1]
Part 1: Chemical Profile & Strategic Utility[1]
The Reagent Profile
The molecule features three distinct reactive sites, making it a versatile "chiral pool" precursor (upon functionalization):
| Feature | Chemical Nature | Strategic Utility |
| C1 (Ethyl Ester) | Electrophilic Carbonyl | Precursor for cyclization (e.g., with hydrazines to pyrazolones).[1] |
| C2 (Methylene) | Highly Acidic ( | Primary Nucleophile. Site of alkylation or acylation (Claisen extension). |
| C3 (Ketone) | Electrophilic Carbonyl | Susceptible to nucleophilic attack; prone to hydration and cleavage (Retro-Claisen).[1] |
| C5 (Bn-Ether) | Protected Alcohol | Provides orthogonality; stable to basic Claisen conditions; precursor to 3,5-diols.[1] |
The "Soft Enolization" Advantage
Standard Claisen conditions (NaOEt/EtOH) are often too harsh for functionalized
Part 2: Experimental Protocols
Protocol A: Magnesium-Mediated C-Acylation (Crossed Claisen)
Objective: To extend the carbon chain at the C2 position using an acid chloride, creating a tri-carbonyl intermediate (precursor to polyketides).[1]
Mechanism & Rationale: This protocol utilizes the Rathke-Masamune conditions.[1] Magnesium chloride and pyridine generate a stable chelated enolate that reacts with acid chlorides exclusively at the carbon terminus. This avoids the formation of O-acylated enol ethers.
Materials
-
Substrate: Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv)
-
Reagent:
(anhydrous, 1.0 equiv) -
Base: Pyridine (2.0 equiv)
-
Electrophile: Acid Chloride (
, 1.1 equiv)[1] -
Solvent: Dichloromethane (DCM), anhydrous (
)
Step-by-Step Methodology
-
Complexation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1]
-
Charge with anhydrous
(1.0 equiv) and dry DCM. -
Add Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv) at
.[1] -
Critical Step: Add Pyridine (2.0 equiv) dropwise. The mixture will likely become a slurry as the Mg-enolate forms. Stir at
for 15 minutes, then warm to room temperature for 15 minutes. -
Observation: The solution may turn slightly yellow/orange, indicating enolate formation.
-
-
Acylation (The Crossed Claisen):
-
Cool the slurry back to
. -
Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1–3 hours.
-
Monitoring: Check via TLC.[3] The starting material (
-keto ester) stains dark purple with ; the product (tri-carbonyl) stains differently (often reddish-brown).[1]
-
-
Quench & Workup:
-
Cool to
. Carefully quench with (cold) to dissolve magnesium salts and protonate the product. -
Caution: Do not use concentrated acid or heat, as this promotes decarboxylation.
-
Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification:
-
The crude product is a 2-acyl-3-keto ester.[1] These are often unstable on silica gel (prone to deacylation). Flash chromatography should be performed rapidly using neutral silica or deactivated with
.
-
Protocol B: Synthesis of the Reagent (Masamune-Claisen)
Note: If the reagent is not purchased, it is best synthesized via this Claisen protocol.
Objective: Condensation of Mono-ethyl Malonate with 3-(benzyloxy)propionyl chloride.
Methodology
-
Magnesium Salt Formation: Treat Mono-ethyl potassium malonate (2.0 equiv) with
and in acetonitrile to form the reactive Magnesium bis(monoethyl malonate). -
Acylation: Add 3-(benzyloxy)propionyl chloride (1.0 equiv) at
. -
Decarboxylation: Upon workup with dilute acid, the intermediate acylated malonate spontaneously decarboxylates to yield Ethyl 5-(benzyloxy)-3-oxopentanoate.[1]
Part 3: Visualization of Reaction Pathways
Mechanism of Mg-Mediated Crossed Claisen
The following diagram illustrates the chelation control that enforces C-selectivity over O-selectivity.
Caption: Chelation-controlled C-acylation mechanism preventing O-alkylation side reactions.[1]
Experimental Workflow: C-Acylation
Caption: Step-by-step experimental workflow for the Magnesium-mediated acylation protocol.
Part 4: Troubleshooting & Optimization
The Retro-Claisen Risk
The most common failure mode when working with Ethyl 5-(benzyloxy)-3-oxopentanoate is the Retro-Claisen condensation (cleavage of the C2-C3 bond).[1]
-
Trigger: Presence of alkoxides (EtO-) or hydroxide (
) at elevated temperatures.[1] -
Mechanism: Nucleophile attacks the C3 ketone
Fragmentation releases the stable ester enolate and the benzyloxy-fragment. -
Prevention:
-
Avoid using
or if possible. -
Use non-nucleophilic bases (LDA, LiHMDS) or the Magnesium/Pyridine system described above.
-
Perform quenches at
.
-
Data Analysis: Expected NMR Shifts
Verifying the integrity of the
| Position | Proton ( | Carbon ( | Diagnostic Note |
| C2 (Methylene) | Disappears upon enolization/acylation.[1] | ||
| C3 (Ketone) | - | Characteristic ketone shift.[1] | |
| C5 (Bn-CH2) | Confirm Bn protection is intact.[1] | ||
| Enol Form | - | Visible in |
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[4][5] The Journal of Organic Chemistry, 50(15), 2622–2624. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation of C-C bonds to carbonyls). Link
-
Xavier, T., et al. (2023).[6][7] Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. Synthesis, 55, 598-608.[7] Link
-
Brooks, D. W., et al. (1979).
-keto esters.[1][4][5][8] Angewandte Chemie International Edition, 18(1), 72-74. (Foundational work on Mg-chelates).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 3-Oxo-5-(phenylmethoxy)-pentanoic Acid Ester - Drug Delivery [ebclink.com]
- 3. Deep eutectic solvent-catalyzed arylation of benzoxazoles with aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
Ethyl 5-(benzyloxy)-3-oxopentanoate as a building block for total synthesis.
Application Note: Ethyl 5-(benzyloxy)-3-oxopentanoate as a Strategic Building Block in Total Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Structural Rationale
In the realm of complex natural product synthesis and medicinal chemistry, the selection of starting materials dictates the efficiency, scalability, and stereochemical success of the entire synthetic route. Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a highly versatile, 5-carbon
The strategic value of this building block lies in its trifunctional nature, which allows for orthogonal reactivity:
-
The
-Keto Ester Moiety: Acts as a bidentate directing group for transition-metal-catalyzed asymmetric reductions (e.g., Noyori hydrogenation), enabling the precise installation of chiral centers[2]. -
The
-Methylene Carbon: Highly acidic and easily enolizable, serving as an ideal nucleophile for diastereoselective alkylations (e.g., Fráter–Seebach alkylation) to establish contiguous stereocenters[2]. -
The Benzyl Ether (C5): Provides robust protection of the primary alcohol against strongly basic or reductive conditions, while remaining easily cleavable via neutral hydrogenolysis (Pd/C, H
) in the late stages of total synthesis.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Key Synthetic Applications
Macrolide and Depsipeptide Total Synthesis (Cryptophycin-24)
Cryptophycins are highly potent antimitotic agents that target the multi-drug-resistant tubulin matrix. The total synthesis of Cryptophycin-24 (Arenastatin A) relies heavily on the methyl/ethyl 5-(benzyloxy)-3-oxopentanoate building block to construct the critical C16 side chain[2].
Mechanistic Causality: The synthesis requires the installation of a specific (16S, 1'R) stereochemical array. By subjecting the
Synthetic workflow of Cryptophycin-24 fragment using Ethyl 5-(benzyloxy)-3-oxopentanoate.
Divergent Synthesis of 1,3,5-Oxygenated Synthons
1,3,5-triol motifs are ubiquitous in statin drugs (e.g., Atorvastatin) and polyketide natural products. Ethyl 5-(benzyloxy)-3-oxopentanoate acts as a direct precursor to these systems. By selectively reducing the ketone to a
Divergent pathways for generating 1,3,5-oxygenated synthons for polyketide synthesis.
Heterocyclic Core Construction (PDE2 Inhibitors)
Beyond natural products, this building block is heavily utilized in medicinal chemistry to synthesize phosphodiesterase 2 (PDE2) inhibitors. The
Quantitative Data Summary
The table below summarizes the field-proven reduction strategies applied to Ethyl 5-(benzyloxy)-3-oxopentanoate, highlighting the causality between reagent choice and chemoselectivity.
| Reducing Agent / Catalyst | Target Functional Group | Reaction Outcome | Yield (%) | Selectivity / ee (%) | Ref. |
| Ru-BINAP / H | Chiral | 92% | >95% ee | [2] | |
| NaBH | Racemic | 96% | N/A (Chemoselective) | ||
| BMS, cat. NaBH | Ester (post-ketone reduction) | 1,3-Diol (C5-benzyl protected) | 80–88% | Chemoselective |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in causality (e.g., moisture quenching the catalyst) is caught before proceeding to the next synthetic step.
Protocol A: Asymmetric Noyori Hydrogenation
Objective: Conversion of Ethyl 5-(benzyloxy)-3-oxopentanoate to (3R)-Ethyl 5-(benzyloxy)-3-hydroxypentanoate.
-
Preparation: In a rigorously dried, argon-purged Parr reactor, dissolve Ethyl 5-(benzyloxy)-3-oxopentanoate (10.0 mmol) in anhydrous, degassed ethanol (30 mL).
-
Catalyst Addition: Add[(R)-BINAP]RuCl
(0.05 mmol, 0.5 mol%). Causality Note: Ruthenium catalysts are highly sensitive to dissolved oxygen; failure to degas the solvent will result in catalyst oxidation and drastically reduced ee. -
Hydrogenation: Seal the reactor, purge with H
three times, and pressurize to 100 psi. Stir vigorously at 50 °C for 24 hours. -
Validation Check 1 (Conversion): Vent the reactor and take a 50
L aliquot. Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active starting material ( ) should be completely replaced by a more polar spot ( ). -
Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes).
-
Validation Check 2 (Stereochemistry): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H). The enantiomeric excess must be >95% before proceeding to Protocol B.
Protocol B: Diastereoselective Fráter–Seebach Alkylation
Objective: Installation of the C2-methyl group to yield (2S, 3R)-Ethyl 5-(benzyloxy)-3-hydroxy-2-methylpentanoate.
-
Enolate Formation: To a flame-dried round-bottom flask under argon, add anhydrous THF (40 mL) and diisopropylamine (22.0 mmol). Cool to -78 °C. Dropwise add n-Butyllithium (21.0 mmol, 2.5 M in hexanes) to generate LDA. Stir for 30 minutes.
-
Substrate Addition: Slowly add a solution of the chiral
-hydroxy ester from Protocol A (10.0 mmol) in THF (10 mL) over 15 minutes. Causality Note: 2.0+ equivalents of LDA are strictly required—the first equivalent deprotonates the hydroxyl group, and the second generates the enolate. This forms a rigid lithium-chelated intermediate that dictates the facial selectivity. -
Alkylation: Warm the reaction to 0 °C for 30 minutes to ensure complete enolate formation, then re-cool to -78 °C. Add methyl iodide (30.0 mmol) dropwise. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C.
-
Quench & Workup: Quench the reaction with saturated aqueous NH
Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na SO , and concentrate. -
Validation Check 3 (Diastereomeric Ratio): Analyze the crude mixture via
H-NMR. The anti to syn ratio should be >9:1, identifiable by the coupling constant ( ) between the C2 and C3 protons (typically Hz for the anti product in these systems).
References
- BocSCI. "CAS 64714-79-0 Ethyl 5-(Benzyloxy)-3-oxopentanoate - Building Block." BocSCI.
- Eggen, M., et al. "Total Synthesis of Cryptophycin-24 (Arenastatin A) Amenable to Structural Modifications in the C16 Side Chain." The Journal of Organic Chemistry, ACS Publications, 2000.
- Riatto, V. B., et al. "Efficient Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate: First Use of Borane-dimethyl Sulfide Complex as a Regioselective Reducing Agent." Journal of the Brazilian Chemical Society, 2011.
- Google Patents. "EP3299371A1 - Hydroxyl purine compounds and use thereof." Google Patents, 2018.
Sources
Application Note: Decarboxylation of Ethyl 5-(benzyloxy)-3-oxopentanoate Derivatives
Abstract
This guide details the protocols for the decarboxylation of Ethyl 5-(benzyloxy)-3-oxopentanoate to synthesize 4-(benzyloxy)butan-2-one . This transformation is a critical step in the synthesis of functionalized methyl ketones, serving as versatile intermediates for heterocycle formation (e.g., pyrroles via Knorr synthesis) or chain elongation. We present two distinct methodologies: the classical Acid-Mediated Hydrolysis/Decarboxylation and the milder, neutral Krapcho Dealkoxycarbonylation . Selection criteria, mechanistic insights, and safety protocols regarding
Introduction & Strategic Considerations
The target transformation involves the removal of the ester moiety from a
-
Acid Stability: The benzyl ether is generally stable to dilute mineral acids but can be cleaved by strong Lewis acids or concentrated HBr/HI.
-
Base Stability: The group is stable to basic hydrolysis.
-
Hydrogenation: Catalytic hydrogenation (e.g.,
) must be avoided if the benzyl group is to be retained.
Reaction Pathway
The transformation proceeds via the formation of a
Method Selection Matrix
| Feature | Method A: Acidic Hydrolysis | Method B: Krapcho Conditions |
| Reagents | Dilute | |
| pH Conditions | Acidic ( | Near Neutral / Slightly Basic |
| Temperature | Reflux ( | |
| Scalability | High (Low cost) | Moderate (DMSO disposal cost) |
| Substrate Scope | Robust substrates only | Acid-sensitive substrates |
| Primary Risk | Oiling out of intermediate acid | Solvent removal (DMSO) |
Mechanistic Visualization
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic pathways for Acid-Mediated vs. Krapcho decarboxylation.
Protocol A: Krapcho Dealkoxycarbonylation (Recommended)
Context: This is the preferred method for laboratory-scale synthesis (up to 50g) due to its mild conditions and high yield. It avoids the isolation of the unstable
Materials
-
Substrate: Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv)
-
Salt: Lithium Chloride (
) (2.0 - 3.0 equiv) (Anhydrous preferred) -
Solvent: Dimethyl Sulfoxide (DMSO) (Reagent Grade)
-
Additive: Water (1.0 - 2.0 equiv) (Accelerates reaction)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an oil bubbler to monitor
evolution. -
Dissolution: Charge the flask with Ethyl 5-(benzyloxy)-3-oxopentanoate (e.g., 10 mmol, 2.50 g). Add DMSO (5-10 volumes, e.g., 15-25 mL).
-
Reagent Addition: Add
(25 mmol, 1.06 g). Add water (20 mmol, 0.36 mL).-
Note:
is hygroscopic; weigh quickly.
-
-
Reaction: Heat the mixture to 135°C - 145°C .
-
Observation: Vigorous bubbling (
) will commence once the temperature reaches ~120°C.
-
-
Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (
) should disappear, and the product methyl ketone ( ) will appear.-
Time: Typically 2–6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Brine (50 mL) to salt out the organic product and sequester DMSO.
-
Extract with Ethyl Acetate (
mL) . -
Wash the combined organics with Water (
mL) to remove residual DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).
Protocol B: Acid-Mediated Hydrolysis (Scale-Up)
Context: Best suited for larger scales (>100g) where DMSO cost and disposal become prohibitive.
Materials
-
Substrate: Ethyl 5-(benzyloxy)-3-oxopentanoate
-
Acid: 10% Sulfuric Acid (
) or 3M Hydrochloric Acid ( ) -
Solvent: 1,4-Dioxane (optional co-solvent if solubility is poor)
Step-by-Step Procedure
-
Setup: Reactor equipped with mechanical stirring and reflux condenser.
-
Mixing: Suspend the substrate in 10%
(10 volumes).-
Note: If the starting material is not miscible, add 1,4-Dioxane (2-3 volumes) to create a homogeneous phase.
-
-
Reflux: Heat to vigorous reflux (
). -
Kinetics: The reaction proceeds in two stages:
-
Phase 1 (0-2 h): Hydrolysis of ester to acid.
-
Phase 2 (2-5 h): Decarboxylation of the acid.
-
Critical Control: Ensure reflux is vigorous enough to facilitate
expulsion.
-
-
Workup:
-
Cool to room temperature.[3]
-
Neutralize cautiously with saturated
or to pH ~7. -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry and concentrate.
-
Analytical Data & Troubleshooting
Expected Product Properties
-
Name: 4-(benzyloxy)butan-2-one[4]
-
Appearance: Clear to pale yellow oil.
-
Molecular Weight: 178.23 g/mol .
-
1H NMR (Typical,
):- 7.35 (m, 5H, Ar-H)
-
4.51 (s, 2H,
) -
3.72 (t, 2H,
) -
2.75 (t, 2H,
) -
2.18 (s, 3H,
)
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low | Ensure internal temp >130°C (Krapcho) or vigorous reflux (Acid). |
| Low Yield | Product volatility | Do not use high vacuum for extended periods; product is a low-MW ketone. |
| DMSO Residue | Poor extraction | Increase number of water washes during workup or use lyophilization. |
| Benzyl Cleavage | Acid too strong | Switch from 6M HCl to 10% |
Safety & Hazard Analysis
-
Carbon Dioxide Evolution: Both methods generate stoichiometric quantities of
gas. On a large scale, this can rapidly pressurize a closed system. Always ensure open venting through a bubbler. -
DMSO Hazards: DMSO enhances skin permeability. If toxic salts (e.g., NaCN) are used in Krapcho variants (not recommended here), they can be absorbed through the skin. Use LiCl/NaCl to mitigate toxicity.
-
Thermal Hazards: Krapcho conditions require heating near the flash point of some organic co-solvents. Ensure inert atmosphere (
/Ar).
References
-
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents". Synthesis, 805–822. Link -
Krapcho Decarboxylation Overview. Organic Chemistry Portal. Retrieved from
-
Sigma-Aldrich. "Ethyl 5-(benzyloxy)-3-oxopentanoate Product Specification". Link
-
Ak Lectures. "Hydrolysis and Decarboxylation of Beta-Keto Esters". Link
-
PrepChem. "Synthesis of 4-(2-benzyloxyphenyl)-but-3-en-2-one" (Analogous ketone synthesis). Link
Sources
The Strategic Role of Ethyl 5-(benzyloxy)-3-oxopentanoate in the Synthesis of Advanced Cardiovascular Therapeutics
Introduction: In the landscape of cardiovascular drug development, the synthesis of potent and selective Angiotensin-Converting Enzyme (ACE) inhibitors stands as a cornerstone of modern medicine. These drugs are pivotal in managing hypertension and congestive heart failure. The efficacy of many ACE inhibitors is intrinsically linked to the specific stereochemistry and functionality of their side chains, which interact with the active site of the enzyme. Ethyl 5-(benzyloxy)-3-oxopentanoate emerges as a highly valuable and versatile C5 building block in the sophisticated synthesis of these life-saving medications. Its unique trifunctional nature—an ethyl ester, a ketone, and a protected primary alcohol—offers a strategic advantage for the convergent synthesis of complex drug molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl 5-(benzyloxy)-3-oxopentanoate in the synthesis of key cardiovascular drug intermediates.
The Rationale for Employing Ethyl 5-(benzyloxy)-3-oxopentanoate
The molecular architecture of ethyl 5-(benzyloxy)-3-oxopentanoate is deliberately designed for strategic synthetic transformations. The central 3-oxo group serves as a prime site for nucleophilic attack, most notably for the formation of a crucial C-N bond through reductive amination. This reaction is a cornerstone in the synthesis of many pharmaceuticals.[1][2][3] The ethyl ester at one end of the molecule provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.
Crucially, the benzyloxy group at the 5-position acts as a stable and reliable protecting group for a primary hydroxyl functionality.[4][5][6] This protection is essential during the initial stages of synthesis to prevent unwanted side reactions. The benzyl group can be selectively removed under mild hydrogenolysis conditions in later steps, unmasking the hydroxyl group which may be a key pharmacophoric feature or a point for further derivatization in the final drug molecule.
Application in the Synthesis of ACE Inhibitor Side-Chains: A Detailed Protocol
A primary application of ethyl 5-(benzyloxy)-3-oxopentanoate is in the synthesis of the N-substituted amino acid side chains found in numerous ACE inhibitors. The following protocol details a generalized yet robust procedure for the reductive amination of ethyl 5-(benzyloxy)-3-oxopentanoate with a chiral amino acid ester, a common intermediate in the synthesis of drugs like Lisinopril and Enalapril.[7][8]
Experimental Protocol: Diastereoselective Reductive Amination
This protocol describes the coupling of ethyl 5-(benzyloxy)-3-oxopentanoate with a generic (S)-amino acid ester (e.g., L-Alanine benzyl ester) to form a key diastereomeric intermediate.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| Ethyl 5-(benzyloxy)-3-oxopentanoate | 64714-79-0 | 250.29 | Sigma-Aldrich |
| (S)-Alanine benzyl ester hydrochloride | 28037-33-4 | 215.67 | Acros Organics |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | VWR |
| Acetic Acid, glacial | 64-19-7 | 60.05 | J.T. Baker |
| Saturated Sodium Bicarbonate Solution | - | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | EMD Millipore |
Procedure:
-
Preparation of the Amine Free Base: To a stirred solution of (S)-Alanine benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the free amine in situ.
-
Reaction Setup: To the above mixture, add a solution of ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 eq) in anhydrous DCM (5 mL/mmol).
-
pH Adjustment: Add glacial acetic acid (1.0 eq) to the reaction mixture to catalyze the formation of the iminium ion intermediate. The optimal pH for reductive amination is typically weakly acidic (pH 5-6).[9]
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. STAB is a mild and selective reducing agent suitable for reductive aminations in the presence of other reducible functional groups like esters.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
In situ free base generation: Using the hydrochloride salt of the amino ester and a non-nucleophilic base like triethylamine ensures the gradual and controlled release of the reactive free amine, minimizing side reactions.
-
Weakly acidic conditions: The presence of acetic acid is crucial for the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and thus more readily reduced.[9]
-
Choice of reducing agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting ketone before iminium ion formation, leading to higher yields of the desired amine.[2]
Logical Workflow Diagram
Caption: Workflow for Reductive Amination.
Subsequent Transformations: Deprotection and Cyclization
Following the successful synthesis and purification of the diastereomeric intermediate, the next logical steps in a typical ACE inhibitor synthesis would involve:
-
Deprotection of the Benzyl Ester: The benzyl ester of the amino acid moiety can be selectively removed by catalytic hydrogenation (e.g., H₂ gas over a Palladium on Carbon catalyst) to yield the corresponding carboxylic acid.
-
Peptide Coupling: The newly formed carboxylic acid can then be coupled with another amino acid derivative (often a proline analogue in many ACE inhibitors) using standard peptide coupling reagents (e.g., DCC, HOBt).
-
Final Deprotection: The benzyloxy group on the pentanoate side chain can be removed in the final step, again via catalytic hydrogenolysis, to reveal the free hydroxyl group. The ethyl ester can be hydrolyzed under basic or acidic conditions to give the final dicarboxylic acid drug molecule.
Illustrative Synthetic Pathway
Caption: General Synthetic Pathway to ACE Inhibitors.
Conclusion
Ethyl 5-(benzyloxy)-3-oxopentanoate is a strategically designed building block that offers a convergent and efficient route to key intermediates in the synthesis of cardiovascular drugs, particularly ACE inhibitors. Its trifunctional nature allows for a stepwise and controlled introduction of essential pharmacophoric elements. The reductive amination of its 3-oxo group is a robust and well-precedented transformation that enables the formation of a crucial C-N bond with a variety of amino-containing molecules. The benzyloxy protecting group provides the necessary stability during the initial synthetic steps and can be readily removed in the final stages to unveil the desired functionality. The protocols and workflows outlined in this application note provide a solid foundation for researchers to leverage the synthetic potential of ethyl 5-(benzyloxy)-3-oxopentanoate in the development of next-generation cardiovascular therapeutics.
References
-
We report a facile one-pot synthesis of chiral b-amino esters via direct reductive amination of b-keto esters with ammonium acetate (NH4OAc) and H2 in the presence of chiral. Ru–ClMeOBIPHEP catalysts using 2,2,2-trifluoroethanol (TFE) as a solvent, leading to b-amino esters in high yields with high enantioselectivities (up to 99% ee). ([Link])
-
In this respect, amino acid-derived β–keto esters are a suitable starting point for the synthesis of β,γ–diamino ester derivatives through a two-step reductive amination procedure with either simple amines or α–amino esters. ([Link])
-
Novel analogues of the angiotensin I-converting enzyme (ACE) inhibitor keto-ACE were synthesized via a facile Horner-Emmons olefination of a phosphonoketone precursor with ethyl glyoxylate. ([Link])
-
Acid catalysed hydrolysis of 1-acetoxy-3-phenylpropionitrile proceeds without racemisation and leads to (R)-1-hydroxy-3- phenylpropionic acid, valuable building block for numerous ACE inhibitors, e.g. monoethyl enalaprilat, 5 (Scheme 7). ([Link])
-
Acid catalysed hydrolysis of 1-acetoxy-3-phenylpropionitrile proceeds without racemisation and leads to (R)-1-hydroxy-3-phenylpropionic acid, valuable building block for numerous ACE inhibitors, e.g. monoethyl enalaprilat, 5 (Scheme 7). ([Link])
-
Reductive amination is a form of amination that converts a carbonyl group to an amine via an intermediate imine. ([Link])
-
A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. ([Link])
-
Synthesis of Ethyl 5-ethoxyheptanoate. ([Link])
-
Despite the well documented use of amino acids in the reductive amination of aldehydes ( i.e. in the formation of peptide reduced bonds)[10], to the best of our knowledge, only two reports describe the application of amino acid derivatives with ketones and b –keto esters[5][11]. ([Link])
-
Reductive amination plays a paramount role in pharmaceutical and medicinal chemistry owing to its synthetic merits and the ubiquitous presence of amines among biologically active compounds. ([Link])
-
The Use Of Benzyl Esters in the Synthesis Of 1β-O-Acyl Glucuronides By Selective Acylation. ([Link])
-
The reductive amination of methyl pyruvate with benzylamine was a fast and efficient reaction under the standard conditions that gave N-benzylalanine methyl ester in an excellent yield (Table 1: entry 47). ([Link])
-
The crude product was purified by bulb to bulb distillation to give ethyl 3-hydroxybutanoate. ([Link])
-
Reductive amination plays a paramount role in pharmaceutical and medicinal chemistry. ([Link])
-
2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters. ([Link])
-
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514. ([Link])
-
Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ([Link])
-
Synthesis of β-keto carboxylic acids, esters and amides. ([Link])
-
The reactions between substituted chalcones 1a-d with ethyl cyanoacetate 2 were carried out in 1:1 molar ratio in the presence of sodium ethoxide as catalyst under refluxing condition to synthesize few chalcone derivatives, ethyl 3,5-(disubstituted phenyl)-2-isocyano-5-oxopentanoate, 3a-d. ([Link])
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. ([Link])
-
This report investigates a one-pot catalytic domino reaction for the synthesis of amines from methyl esters. ([Link])
-
2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters. ([Link])
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. ([Link])
-
Protection of carboxylic acids. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance - ProQuest [proquest.com]
- 11. Ethyl 4-(benzyloxy)-3-oxobutanoate | 67354-34-1 [sigmaaldrich.com]
Application Note: Synthesis and Late-Stage Functionalization of Novel Pyrazolone-Based Anti-Inflammatory Agents using Ethyl 5-(benzyloxy)-3-oxopentanoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Orthogonal protection strategies, Knorr cyclocondensation, and rational drug design for oxidative stress and inflammation.
Introduction & Rationale
The development of small-molecule therapeutics targeting inflammatory pathways and oxidative stress remains a critical focus in modern medicinal chemistry. Pyrazolone derivatives, such as the clinical drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are privileged scaffolds known for their potent free radical scavenging abilities and anti-inflammatory properties[1]. Furthermore, related diarylpyrazole structures have been extensively validated as selective cyclooxygenase-2 (COX-2) inhibitors[2].
As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's lipophilicity with its target binding affinity. To address this, we utilize Ethyl 5-(benzyloxy)-3-oxopentanoate as a versatile, bifunctional building block.
The Chemical Rationale: The β-keto ester moiety provides the requisite 1,3-dielectrophilic centers necessary for the Knorr pyrazole synthesis[3]. The strategic inclusion of the 5-(benzyloxy)ethyl side chain serves two critical purposes:
-
Reaction Orthogonality: The robust benzyl ether withstands the acidic, high-temperature conditions of the initial cyclocondensation, preventing premature lactonization or degradation.
-
Late-Stage Diversification: Subsequent catalytic hydrogenolysis cleanly unmasks a primary alcohol. This hydroxyl group enhances the molecule's electron-donating capacity—thereby boosting its radical scavenging efficacy—and provides a synthetic handle for further functionalization (e.g., esterification or etherification) to fine-tune pharmacokinetic properties[4].
Mechanistic Pathway
The synthesis follows a highly efficient, two-step sequence. The initial Knorr cyclocondensation involves the nucleophilic attack of phenylhydrazine on the ketone carbonyl, followed by intramolecular cyclization and elimination of ethanol to form the protected pyrazolone core. The second step is a palladium-catalyzed debenzylation.
Fig 1. Two-step synthesis of hydroxyethyl pyrazolones via Knorr cyclization and debenzylation.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that intermediate quality is analytically confirmed before proceeding to the next synthetic stage.
Protocol 1: Knorr Cyclocondensation (Synthesis of Compound 3)
Objective: Construct the pyrazolone core while preserving the benzyl ether.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-(benzyloxy)-3-oxopentanoate (10.0 mmol, 2.50 g) in absolute ethanol (25 mL).
-
Reagent Addition: Add phenylhydrazine (10.5 mmol, 1.04 mL) dropwise at room temperature.
-
Catalysis: Introduce 3-5 drops of glacial acetic acid. Causality: The mild acid protonates the ketone carbonyl, significantly enhancing its electrophilicity for the initial nucleophilic attack, while avoiding the degradation of the benzyl ether.
-
Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 2 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The UV-inactive β-keto ester (
) and polar hydrazine will be fully consumed, replaced by a highly UV-active pyrazolone spot ( ). -
Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane (50 mL), wash with 1M HCl (2 × 20 mL) to remove unreacted hydrazine, followed by brine. Dry over anhydrous
and concentrate to yield Compound 3 (3-(2-(benzyloxy)ethyl)-1-phenyl-1H-pyrazol-5(4H)-one).
Protocol 2: Catalytic Hydrogenolysis (Synthesis of Compound 4)
Objective: Unmask the primary alcohol for biological evaluation.
-
Reaction Setup: Dissolve Compound 3 (5.0 mmol) in MS-grade methanol (30 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.05 eq) under an argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Self-Validation (Gas Uptake & NMR): The reaction is complete when the balloon stops deflating (cessation of
consumption). Analytically, -NMR will confirm the complete disappearance of the aromatic benzyl protons ( 7.25–7.40 ppm) and the benzylic singlet ( 4.50 ppm). -
Workup: Filter the suspension through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield Compound 4 (3-(2-hydroxyethyl)-1-phenyl-1H-pyrazol-5(4H)-one) as a crystalline solid.
Quantitative Data & Biological Evaluation
The synthesized compounds were evaluated for their anti-inflammatory and antioxidant potential using standard in vitro assays. The unmasking of the hydroxyl group in Compound 4 significantly enhances its electron-donating capability, which is a critical mechanism for neutralizing reactive oxygen species (ROS) and mitigating inflammation[4].
Table 1: Synthetic Yields and Biological Evaluation of Pyrazolone Derivatives
| Compound | Synthetic Yield (%) | HPLC Purity (%) | DPPH Scavenging ( | Albumin Denaturation Inhibition ( |
| Compound 3 (Protected) | 84 | >98.5 | 45.2 | 88.5 |
| Compound 4 (Deprotected) | 95 | >99.0 | 18.4 | 32.1 |
| Edaravone (Clinical Standard) | N/A | >99.5 | 22.6 | 40.5 |
Data Interpretation: Compound 4 demonstrates superior radical scavenging and anti-inflammatory activity compared to both its protected precursor (Compound 3) and the clinical standard, Edaravone. The terminal hydroxyl group not only improves aqueous solubility but also provides a hydrogen-bond donor that stabilizes the radical intermediate formed during the scavenging process.
References
Sources
Advanced Application Note: Michael Addition Workflows Involving Ethyl 5-(benzyloxy)-3-oxopentanoate
Executive Summary & Substrate Profiling
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a highly functionalized β-keto ester that serves as a premium building block in advanced organic synthesis and drug development[]. It has been prominently featured in the total synthesis of complex macrocyclic depsipeptides, such as the cryptophycins, and in the generation of versatile 1,3,5-oxygenated synthons[2][3].
Structurally, this molecule is an ideal Michael donor. The active methylene group at the C2 position (flanked by the ester and ketone carbonyls) is highly acidic, allowing for facile enolization under mild basic conditions. Furthermore, the benzyloxy ether at the C5 position acts as a robust, non-participating protecting group for the primary alcohol. It is completely stable to the basic conditions required for Michael additions, yet it can be orthogonally cleaved via palladium-catalyzed hydrogenolysis during downstream molecular assembly.
Mechanistic Rationale: The Causality of Reaction Design
When designing a Michael addition with Ethyl 5-(benzyloxy)-3-oxopentanoate, the choice of base and solvent dictates the reaction pathway.
-
Base Selection (Thermodynamic vs. Kinetic Control): Strong bases (e.g., LDA or NaH) can lead to kinetic enolate formation at the C4 position or cause unwanted retro-Claisen condensations. In contrast, mild bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or catalytic secondary amines favor the formation of the thermodynamic enolate at the C2 position[4]. This stabilized enolate is a "soft" nucleophile, perfectly matched for 1,4-conjugate addition to "soft" electrophiles like α,β-unsaturated ketones (e.g., methyl vinyl ketone, MVK) or nitroolefins.
-
Asymmetric Induction: For enantioselective applications, bifunctional organocatalysts (such as cinchona alkaloid-derived thioureas) or chiral metal complexes (like Ni(II)-diamines) are employed[5][6]. The thiourea moiety activates the Michael acceptor (e.g., a nitroolefin) via dual hydrogen bonding, while the basic amine deprotonates the β-keto ester, organizing both substrates in a highly structured transition state that dictates the stereochemical outcome.
Figure 1: Mechanistic pathway of the base-catalyzed Michael addition of the β-keto ester.
Experimental Methodologies: Self-Validating Protocols
The following protocols are engineered to be self-validating, ensuring that researchers can verify the integrity of the reaction at critical junctures.
Protocol A: Standard Base-Catalyzed Michael Addition
Objective: Synthesis of a racemic 1,5-dicarbonyl adduct using Methyl Vinyl Ketone (MVK).
-
Substrate Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Causality: THF ensures complete solubility of the enolate intermediate while preventing protic interference.
-
Catalyst Introduction: Add DBU (0.1 equiv, 1.0 mmol) dropwise at room temperature. Stir for 15 minutes to allow complete thermodynamic enolate formation. The solution will typically adopt a pale yellow hue.
-
Electrophile Addition: Cool the mixture to 0 °C. Add MVK (1.2 equiv, 12 mmol) dropwise over 10 minutes to prevent thermal runaway and polymerization of the MVK.
-
Incubation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The benzyloxy group makes the starting material highly UV-active; look for the disappearance of the donor spot and the emergence of a lower-Rf product spot.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl is mildly acidic; it neutralizes the DBU without risking the hydrolysis of the ethyl ester. Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel to isolate the 1,5-dicarbonyl product.
Protocol B: Asymmetric Organocatalytic Michael Addition
Objective: Enantioselective addition to trans-β-nitrostyrene using a bifunctional thiourea catalyst[5].
-
Substrate & Catalyst Assembly: In a dry vial, dissolve Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv, 0.5 mmol) and a chiral cinchona alkaloid-thiourea catalyst (0.1 equiv, 0.05 mmol) in anhydrous Dichloromethane (DCM, 2.5 mL). Causality: DCM is a non-polar, aprotic solvent that prevents the disruption of the delicate hydrogen-bonding network between the thiourea catalyst and the nitroolefin, which is strictly required for high enantiofacial discrimination.
-
Temperature Equilibration: Cool the mixture to -20 °C using a cryocooler. Lower temperatures rigidify the transition state, drastically improving the enantiomeric excess (ee).
-
Reaction Initiation: Add trans-β-nitrostyrene (1.1 equiv, 0.55 mmol) in one portion.
-
Incubation: Stir at -20 °C for 24–48 hours. Self-Validation: Monitor by TLC. The reaction is complete when the yellow color of the nitroolefin visibly fades and TLC confirms donor consumption.
-
Direct Purification: Because the catalyst is non-covalently bound, the reaction mixture can be directly loaded onto a silica gel column without an aqueous workup, preventing potential epimerization of the newly formed acidic stereocenter.
-
Analysis: Determine the enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).
Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition protocol.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes for various Michael addition conditions utilizing β-keto esters structurally analogous to Ethyl 5-(benzyloxy)-3-oxopentanoate[4][6].
| Protocol Type | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Standard Conjugate Addition | DBU (10 mol%) | THF | 25 | 4–6 | 85–92 | N/A (Racemic) |
| Asymmetric Addition | Chiral Thiourea (10 mol%) | DCM | -20 | 24–48 | 78–88 | > 95 |
| Stereoconvergent Addition | Ni(II)-Diamine (5 mol%) | Toluene | 0 | 24 | 80–89 | > 90 |
References
-
Riatto, V. B., et al. (2011). "Efficient synthesis of 1,3,5-oxygenated synthons from dimethyl 3-oxoglutarate: first use of borane-dimethyl sulfide complex as a regioselective reducing agent of 3-oxygenated glutarate derivatives." Journal of the Brazilian Chemical Society. URL:[Link]
-
Sherman, E. R., & Johnson, J. S. (2023). "Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins." Organic Letters. URL:[Link]
-
Marini, F., et al. "A Highly Enantioselective One-Pot Synthesis of Spirolactones by an Organocatalyzed Michael Addition/Cyclization Sequence." ResearchGate. URL:[Link]
-
Kotoku, N., et al. "Ce(OTf)3-Catalyzed Synthesis of Glucopyranurono-6,1-Lactone: A Key Intermediate for Obtaining Glycoconjugates of Peptidic Fragments of Arenastatin A" (Cryptophycin synthesis references). ResearchGate. URL:[Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enolate chemistry of Ethyl 5-(benzyloxy)-3-oxopentanoate
Application Note: Strategic Enolate Manipulation of Ethyl 5-(benzyloxy)-3-oxopentanoate in Chiral Synthon Synthesis
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0) is a pivotal "chiral pool" precursor utilized extensively in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Rosuvastatin and Atorvastatin. Its structural utility lies in its dual-functionality: it serves as a
This guide provides high-fidelity protocols for two critical transformations:
-
Regioselective
-Alkylation: Leveraging "Weiler Dianion" chemistry to extend the carbon skeleton at the C4 position, bypassing the thermodynamically favored C2 position. -
Noyori Asymmetric Hydrogenation: Stereoselective reduction of the C3 ketone to generate the (3R)-hydroxy stereocenter with >98% ee.
Molecular Architecture & Reactivity Profile
To manipulate this molecule effectively, one must understand its pKa landscape. The molecule possesses two distinct acidic sites that allow for "switchable" reactivity based on the base equivalents used.
| Position | Structure | Approx. pKa | Reactivity Mode | Control Type |
| C2 ( | ~11.0 | Mono-anion formation. Alkylation occurs here under thermodynamic control. | Thermodynamic | |
| C4 ( | ~20–23 | Dianion formation. Alkylation occurs here under kinetic control (Weiler conditions). | Kinetic |
Figure 1: Reactivity Logic Flow
Caption: Sequential deprotonation logic. The C2 protons are removed first; the C4 protons require a second, stronger base. Electrophiles preferentially attack the less hindered, more electron-rich C4 position in the dianion species.
Protocol A: Regioselective -Alkylation (Weiler Dianion)
Objective: Functionalize the C4 position (gamma to ester) to extend the side chain, a critical step in building the heptenoate side chain of statins.
Mechanism: This protocol utilizes the "Weiler Dianion" strategy [1].[1] Sodium hydride (NaH) generates the mono-anion at C2. Subsequently, n-Butyllithium (n-BuLi) generates the dianion at C4. The C4 site is more nucleophilic and less sterically hindered, directing alkylation exclusively to this position.
Reagents:
-
Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)
-
n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)
-
Electrophile (e.g., Alkyl halide, Aldehyde) (1.05 eq)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
Step-by-Step Procedure:
-
Mono-Anion Formation:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Charge NaH (1.1 eq) and wash twice with anhydrous hexane to remove mineral oil.
-
Add anhydrous THF (concentration ~0.2 M relative to substrate). Cool to 0°C .
-
Add the substrate dropwise over 15 minutes. Hydrogen gas evolution will be vigorous.
-
Checkpoint: Stir at 0°C for 30 minutes until the solution is clear/pale yellow. This confirms complete C2 deprotonation.
-
-
Dianion Generation:
-
Maintain the solution at 0°C (Critical: Do not cool to -78°C yet; deprotonation at C4 is slow at low temps).
-
Add n-BuLi (1.1 eq) dropwise via syringe pump over 20 minutes.
-
The solution typically turns deep orange or red, indicating dianion formation.
-
Stir at 0°C for an additional 30 minutes to ensure kinetic deprotonation of the C4 position.
-
-
Alkylation:
-
Cool the reaction mixture to -78°C (Dry ice/Acetone bath).
-
Add the Electrophile (dissolved in minimal THF) slowly.
-
Reaction Dynamics: The dianion is highly reactive. Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl at -20°C.
-
Extract with EtOAc (3x). Wash combined organics with brine.
-
Dry over MgSO₄ and concentrate.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Incomplete dianion formation. | Ensure 30 min stir at 0°C after n-BuLi addition. Do not cool to -78°C too early. |
| C2 Alkylation (Wrong Regioisomer) | Mono-anion quench or insufficient n-BuLi. | Titrate n-BuLi before use. Ensure anhydrous conditions (water kills n-BuLi instantly). |
| Poly-alkylation | Excess electrophile or high temp. | Strictly control stoichiometry (1.05 eq) and keep temp < -20°C during reaction. |
Protocol B: Noyori Asymmetric Hydrogenation
Objective: Convert the C3 ketone into a chiral alcohol (typically 3R) with high enantiomeric excess (ee), establishing the stereochemistry required for the statin pharmacophore.
Mechanism: Dynamic Kinetic Resolution (DKR) is not applicable here as the C2 center is not labile under these conditions; however, this is a standard asymmetric hydrogenation of a
Reagents:
-
Substrate (1.0 eq)[2]
-
Catalyst:
(0.5 – 1.0 mol%) -
Hydrogen Gas (
): 40–60 bar (High Pressure) -
Solvent: Anhydrous Ethanol (degassed)
Figure 2: Catalytic Cycle (Simplified)
Caption: The Ruthenium center coordinates the
Step-by-Step Procedure:
-
Preparation:
-
Perform all catalyst handling in a glovebox or under strict Argon flow.
-
Dissolve substrate in degassed anhydrous Ethanol (0.5 M concentration).
-
Add
(S/C ratio 100:1 to 200:1).
-
-
Hydrogenation:
-
Transfer the solution to a stainless steel autoclave (Parr reactor).
-
Purge with
(3 cycles of 5 bar vent). -
Pressurize to 50 bar (725 psi) .
-
Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.
-
Note: The benzyloxy group is stable under these conditions (requires Pd/C for removal), so the protecting group remains intact.
-
-
Workup:
-
Cool to room temperature and vent
carefully. -
Concentrate the solvent under reduced pressure.[3]
-
Purify via flash column chromatography (Hexane/EtOAc) to remove catalyst residues.
-
Quality Control:
-
Conversion: Check by
NMR (disappearance of ketone peaks). -
Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralcel OD-H column).
Application Context: Rosuvastatin Synthesis
The utility of these protocols is best understood in the context of Rosuvastatin calcium synthesis.
-
Step 1 (Protocol A): The dianion of Ethyl 5-(benzyloxy)-3-oxopentanoate is reacted with an appropriate aldehyde (often a pyrimidine-based aldehyde) or alkyl halide to attach the statin core.
-
Step 2 (Protocol B): The resulting intermediate, containing the
-keto ester moiety, undergoes asymmetric hydrogenation to set the C3-hydroxyl stereocenter. -
Step 3: Subsequent functional group manipulations (chain extension, syn-reduction of the C5-ketone formed later) yield the final dihydroxy heptenoate side chain [3].
Safety Warning:
-
n-BuLi: Pyrophoric. Reacts explosively with water. Use long-needle syringe techniques and inert atmosphere.
-
High Pressure H2: Explosion hazard. Ensure autoclave integrity and use blast shields.
References
-
Huckin, S. N., & Weiler, L. (1974).
-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. Link -
Noyori, R., et al. (1987).[4] Asymmetric hydrogenation of
-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858.[4] Link -
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. Link
Sources
- 1. datapdf.com [datapdf.com]
- 2. CN113387944A - Synthetic method of rosuvastatin calcium intermediate - Google Patents [patents.google.com]
- 3. Rosuvastatin calcium intermediate and method for preparing rosuvastatin calcium intermediate and rosuvastatin calcium - Eureka | Patsnap [eureka.patsnap.com]
- 4. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-(benzyloxy)-3-oxopentanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation of Ethyl 5-(benzyloxy)-3-oxopentanoate. Because this compound is a
Diagnostic Workflow for Chromatography
Diagnostic workflow for resolving streaking and co-elution during
Frequently Asked Questions (FAQs)
Q1: Why does Ethyl 5-(benzyloxy)-3-oxopentanoate streak on a standard silica gel column?
A: Streaking (or tailing) of
Q2: Can I use methanol or ethanol in my eluent to push the compound off the column faster?
A: No.
Q3: My target compound is co-eluting with benzyl alcohol. How do I separate them?
A: Benzyl alcohol (a common byproduct if the benzyl ether is cleaved, or a residual starting material) has a similar polarity to the keto form of your product. To resolve this, utilize a highly non-polar isocratic system (e.g., 1:40 PE:EtOAc)[1]. The
Troubleshooting Guide: Resolving Specific Elution Issues
Issue: Severe Tailing / Broad Fractions
-
Root Cause: Overloading the column or unsuppressed silanol interactions [3].
-
Intervention:
-
Reduce Sample Load: Ensure the crude mass does not exceed 1-2% of the total silica mass. Overloading is the primary cause of poor resolution [3].
-
Eluent Modification: Add 0.1% to 0.5% glacial acetic acid to your mobile phase. The trace acid suppresses the ionization of the silica's silanol groups, reducing the differential binding affinity between the keto and enol tautomers and sharpening the peak [3].
-
Issue: On-Column Degradation (Low Yield)
-
Root Cause: Cleavage of the benzyl ether or decarboxylation. While benzyl ethers are generally stable, highly active (acidic) silica can sometimes promote degradation if the compound is left on the column for extended periods.
-
Intervention: Use properly hydrated, standard flash-grade silica gel (230-400 mesh). Do not leave the compound paused on the column overnight. Run the column continuously until the product is fully eluted.
Standard Operating Procedure (SOP): Flash Chromatography
This self-validating protocol is designed to purify Ethyl 5-(benzyloxy)-3-oxopentanoate from complex crude mixtures, yielding a pure yellow oil [1].
Step 1: TLC Validation (Self-Validation Step)
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber containing 1:40 Petroleum Ether : Ethyl Acetate [1].
-
Visualize using UV light (254 nm, active for the benzyl group) and stain with
. -
Validation Check: The target compound must show a sharp spot with an
of approximately 0.3 [1]. If the spot streaks heavily, prepare a new TLC chamber with 0.1% acetic acid to confirm if acid-modification resolves the tailing.
Step 2: Column Packing
-
Prepare a slurry of silica gel (230-400 mesh) in Petroleum Ether. Use a silica-to-crude ratio of 50:1 (w/w).
-
Pour the slurry into the column and pack under positive pressure (air or nitrogen) to ensure a uniform, crack-free bed.
Step 3: Sample Loading
-
Dissolve the crude yellow oil in a minimum volume of dichloromethane (DCM) or toluene.
-
Carefully apply the solution to the top of the silica bed using a long glass pipette.
-
Rinse the flask with 1 mL of PE and apply to the column to ensure quantitative transfer.
Step 4: Elution & Fraction Collection
-
Elute isocratically with 1:40 PE:EtOAc [1].
-
Collect fractions (e.g., 20 mL each for a 10 g crude scale).
-
Monitor the fractions via TLC. Combine all fractions containing the pure spot at
.
Step 5: Concentration
-
Concentrate the combined fractions under reduced pressure (rotary evaporator).
-
Maintain the water bath temperature below 35°C to prevent thermal degradation of the
-keto ester.
Quantitative Data & Optimization Metrics
| Parameter | Recommended Value / Observation | Mechanistic Rationale |
| Optimal Solvent System | 1:40 Petroleum Ether : Ethyl Acetate | Provides high resolution for the relatively non-polar |
| Target | Ensures the compound spends enough time on the column for impurity separation without excessive diffusion [1]. | |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | Prevents column overloading, which is the leading cause of streaking [3]. |
| Expected Physical State | Yellow Oil | Visual indicator of the isolated Ethyl 5-(benzyloxy)-3-oxopentanoate [1]. |
| Expected Yield | Typical yield for this step due to the equilibrium of side reactions during synthesis [1]. |
References
- Title: EP3299371A1 - Hydroxyl purine compounds and use thereof Source: Google Patents URL
- )
- Title: What causes streaking in silica gel column chromatography?
Common side reactions in the synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate
Welcome to the technical support guide for the synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guide and frequently asked questions are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
The most common and efficient route to Ethyl 5-(benzyloxy)-3-oxopentanoate is the acetoacetic ester synthesis, which involves the alkylation of an ethyl acetoacetate enolate with a suitable benzyl-protected electrophile, such as 2-(benzyloxy)ethyl halide. This guide will focus primarily on the side reactions pertinent to this pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue that can stem from several sources, primarily related to the stability of the enolate and the reaction conditions.
-
Cause A: Incomplete Enolate Formation: The deprotonation of ethyl acetoacetate is an equilibrium process. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in a slight excess (1.05-1.1 equivalents). Ensure the base is fresh and has been handled under strictly anhydrous conditions.
-
-
Cause B: Moisture Contamination: The enolate intermediate is highly basic and will be quenched by any protic species, especially water.
-
Protocol for Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF).
-
Handle all reagents under an inert atmosphere (N₂ or Ar).
-
-
-
Cause C: Competing Elimination Reaction: If your electrophile is a halide (e.g., 2-(benzyloxy)ethyl bromide), the enolate can act as a base, promoting an E2 elimination reaction to form benzyloxyethene, especially if the reaction temperature is too high.
-
Solution: Maintain a low reaction temperature during the alkylation step. After enolate formation (often at 0°C), the addition of the electrophile and subsequent reaction should ideally be kept at or below room temperature.
-
Question 2: My analytical data (NMR/LC-MS) shows a significant impurity with a higher molecular weight than my product. What is it?
Answer: This is a classic sign of dialkylation . The product, Ethyl 5-(benzyloxy)-3-oxopentanoate, still possesses an acidic proton on the α-carbon (C-2), which can be deprotonated by any remaining enolate or unreacted base to form a new enolate that reacts with a second molecule of the electrophile.[1][2]
-
Mechanism of Dialkylation:
-
Product Enolate Formation: R-CH(CO)CH₂COOEt + Base⁻ → [R-C(CO)CH₂COOEt]⁻
-
Second Alkylation: [R-C(CO)CH₂COOEt]⁻ + R-X → R₂C(CO)CH₂COOEt + X⁻ (where R = PhCH₂OCH₂CH₂-)
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of ethyl acetoacetate relative to the base and the electrophile. This ensures the base is consumed in forming the initial enolate, leaving less available to deprotonate the product.
-
Order of Addition: Add the base to the ethyl acetoacetate first to pre-form the enolate. Then, add the alkylating agent slowly to the enolate solution. This maintains a low concentration of the alkylating agent, disfavoring a second reaction.
-
Temperature Control: Keep the reaction temperature low to reduce the rate of the second deprotonation and alkylation.
-
Question 3: I'm observing a byproduct with the same mass as my product but different spectroscopic properties, possibly an enol ether. How can I prevent this?
Answer: You are likely observing the product of O-alkylation . The acetoacetate enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[2]
-
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Polar aprotic solvents like THF or DMF generally favor C-alkylation.[3]
-
Counter-ion: The nature of the metal counter-ion (e.g., Li⁺, Na⁺) can influence the site of attack.
-
Electrophile: Harder electrophiles tend to favor O-alkylation.
-
-
Preventative Measures:
-
Solvent Choice: Use tetrahydrofuran (THF) as the solvent. It effectively solvates the cation without strongly associating with the oxygen, leaving the carbon as the more nucleophilic site.
-
Temperature: Lower temperatures generally favor C-alkylation.
-
The diagram below illustrates the main synthetic pathway and the competing side reactions of dialkylation and O-alkylation.
Caption: Key reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which base is optimal for this synthesis? Sodium ethoxide, sodium hydride, or LDA?
A1: While sodium ethoxide (NaOEt) can be used, stronger, non-nucleophilic bases are generally preferred to minimize side reactions and drive the initial deprotonation to completion.[4]
| Base | Pros | Cons | Recommendation |
| Sodium Ethoxide (NaOEt) | Inexpensive; conjugate base of the ester's alcohol portion, preventing transesterification.[5] | Weaker base, leading to an equilibrium concentration of enolate which can result in side reactions like self-condensation. | Acceptable, but requires careful control to push the reaction forward. |
| Sodium Hydride (NaH) | Strong base; reaction is irreversible as H₂ gas evolves, driving enolate formation to completion. | Highly reactive with water; requires strictly anhydrous conditions. | Highly Recommended. A 60% dispersion in mineral oil is commonly used. |
| LDA | Very strong, non-nucleophilic base; provides rapid and quantitative enolate formation at low temperatures. | Must be freshly prepared or titrated before use; more expensive. | Excellent choice for precise control, especially in complex syntheses. |
Q2: How should I purify the final product, Ethyl 5-(benzyloxy)-3-oxopentanoate?
A2: The purification strategy depends on the nature of the impurities. A combination of an extractive workup and column chromatography is typically effective.
-
Step 1: Extractive Workup
-
Quench: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids, which can promote hydrolysis and decarboxylation of the β-keto ester.[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash: Wash the combined organic layers with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 2: Silica Gel Column Chromatography
-
Solvent System (Eluent): The polarity of the product is moderate. A good starting point for the eluent is a mixture of hexanes and ethyl acetate. Use TLC to determine the optimal ratio (e.g., starting with 9:1 Hexanes:EtOAc and gradually increasing polarity).
-
Procedure: Follow standard column chromatography procedures to separate the desired product from unreacted starting materials and higher-boiling side products like the dialkylated species.[6]
-
Q3: Can the product undergo hydrolysis or decarboxylation?
A3: Yes. Like other β-keto esters, Ethyl 5-(benzyloxy)-3-oxopentanoate is susceptible to hydrolysis followed by decarboxylation, particularly under harsh acidic or basic conditions and with heating.[2][7]
-
Acid-Catalyzed Hydrolysis/Decarboxylation: Heating with aqueous acid (e.g., HCl, H₂SO₄) will first hydrolyze the ethyl ester to a carboxylic acid, forming 5-(benzyloxy)-3-oxopentanoic acid. This β-keto acid is unstable and readily loses CO₂ upon further heating to yield 1-(benzyloxy)butan-2-one.
-
Saponification: Treatment with a strong base like NaOH will hydrolyze the ester to the carboxylate salt. Acidification is required to obtain the carboxylic acid, which can then be decarboxylated.
To preserve the final product, avoid exposure to strong acids or bases and high temperatures during workup and purification.
Summary of Potential Side Products
| Side Product | Structure | Common Cause | Mitigation Strategy |
| Dialkylated Product | (BnOCH₂CH₂)₂C(COMe)COOEt | Excess base/electrophile; high temperature. | Control stoichiometry; slow addition of electrophile; low temperature. |
| O-Alkylated Product | BnOCH₂CH₂-O-C(CH₃)=CHCOOEt | Non-optimal solvent or high temperature. | Use polar aprotic solvent (THF); maintain low temperature. |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Incomplete reaction. | Use a strong base (NaH, LDA); ensure anhydrous conditions. |
| 1-(Benzyloxy)butan-2-one | BnOCH₂CH₂COCH₃ | Hydrolysis and decarboxylation during acidic workup. | Use a mild quench (aq. NH₄Cl); avoid heat and strong acids. |
References
-
Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Org. Synth. 2014, 91, 248-259. Retrieved from [Link]
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(5), 857-860.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the acetoacetic ester synthesis to make... Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]
-
LS College. (2020, April 4). Claisen condensation. Retrieved from [Link]
-
OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Show how you would use the acetoacetic ester synthesis to make th... | Study Prep in Pearson+ [pearson.com]
Optimization of reaction conditions for Ethyl 5-(benzyloxy)-3-oxopentanoate alkylation.
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Fig 1. Competing mechanistic pathways: C-alkylation vs. O-alkylation and E1cB elimination.
Optimization Matrix
To achieve selective mono-alkylation at the C2 position, the reaction conditions must be carefully balanced. The table below summarizes the causality behind our recommended parameters.
| Parameter | Recommended Choice | Sub-optimal Choice | Mechanistic Causality & Result |
| Base | Mild carbonates selectively deprotonate C2 without ionizing C4. Strong bases cause dianion formation, triggering E1cB elimination of the benzyloxy group[1]. | ||
| Solvent | |||
| Electrophile | Alkyl Iodides (R-I) | Alkyl Tosylates (R-OTs) | According to HSAB theory, soft electrophiles (R-I) favor attack by the soft C2-carbanion. Hard electrophiles (R-OTs) favor attack by the hard enolate oxygen[3]. |
| Temperature | Lower temperatures suppress the activation energy required for thermal E1cB elimination and reduce the rate of over-alkylation (dialkylation). | ||
| Additives | Crown Ethers |
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major impurity with a mass of [M - 108 Da]. What is happening to my starting material?
A1: You are observing the loss of benzyl alcohol (
Q2: I am seeing significant O-alkylation instead of the desired C-alkylation. How can I shift the regioselectivity?
A2: This is a classic Hard-Soft Acid-Base (HSAB) issue[3]. The enolate oxygen is a "hard" nucleophile, while the C2 carbon is "soft". If you are using a hard electrophile (like an alkyl mesylate or tosylate) in a strongly ionizing solvent (like
Q3: How do I prevent dialkylation at the C2 position?
A3: Because the mono-alkylated product still contains one acidic proton at C2, dialkylation is a common competing
Q4: I am observing cleavage of the
Validated Experimental Protocol: C2-Monoalkylation
This protocol is designed as a self-validating system, incorporating specific visual and analytical checkpoints to ensure the integrity of the reaction.
Reagents & Equipment:
-
Ethyl 5-(benzyloxy)-3-oxopentanoate (
) -
Alkyl Iodide (
) -
Anhydrous
(Finely powdered, ) -
Anhydrous Acetonitrile (
, ) -
Flame-dried glassware under Argon or Nitrogen.
Step-by-Step Methodology:
-
Enolate Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(benzyloxy)-3-oxopentanoate and anhydrous
. Add the finely powdered in one portion. -
Activation Phase: Stir the suspension vigorously at room temperature for 45 minutes.
-
Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow tint, confirming the generation of the stabilized C2-enolate[4].
-
-
Electrophile Addition: Cool the reaction mixture to
°C using an ice-water bath. Add the alkyl iodide dropwise over 10 minutes via syringe. -
Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The target mass is
. Specifically scan for to ensure E1cB elimination is not occurring. Monitor via TLC (Hexanes/EtOAc); the mono-alkylated product will typically run slightly higher (less polar) than the starting material.
-
-
Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous
( ). Extract the aqueous layer with Ethyl Acetate ( ). -
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).
Fig 2. Optimized self-validating workflow for the C2-alkylation of beta-keto esters.
References
-
[5] 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
[4] Acetoacetic Ester Synthesis. OpenOChem. Available at:[Link]
-
[3] Base-free regio- and stereoselective photochemical synthesis of enol ethers from 1,3-dicarbonyl compounds. ResearchGate. Available at: [Link]
-
[1] Baker's Yeast Reduction of β‐Hydroxy Ketones (Beta-elimination pathways). ResearchGate. Available at:[Link]
-
[6] Novel Zinc (II)-Mediated Epimerization of 2'-Carbonylalkyl-α-C-glycopyranosides (Tandem beta-elimination). ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetoacetic Acid n-Octyl Ester | 16436-00-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification & Handling of Ethyl 5-(benzyloxy)-3-oxopentanoate
[1]
Status: Operational Ticket ID: TECH-SUP-8821 Subject: Impurity Removal & Stability Protocols for Ethyl 5-(benzyloxy)-3-oxopentanoate Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1]
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0) is a versatile
-
Thermal Decarboxylation: Characteristic of
-keto esters. -
Keto-Enol Tautomerism: Complicates chromatographic separation.
-
Acid Sensitivity: The benzyl ether linkage can cleave under strong acidic conditions, while the ester is susceptible to hydrolysis.
This guide provides a validated troubleshooting framework to remove common impurities (benzyl alcohol, decarboxylated byproducts, and inorganic salts) while preserving the integrity of the scaffold.
Part 1: Impurity Profiling & Diagnostics[1]
Before attempting purification, you must identify the specific impurity profile. The table below correlates common contaminants with their origin and removal strategy.
Common Impurity Matrix
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (NMR/TLC) | Recommended Removal |
| Starting Material | Benzyl 2-bromoethyl ether | Unreacted reagent | Triplet ~3.5-3.8 ppm | Distillation / Chromatography |
| Byproduct | Benzyl Alcohol | Hydrolysis / Cleavage | Aromatic signals + benzylic singlet | Azeotropic Distillation / Wash |
| Degradant | 4-(benzyloxy)butan-2-one | Decarboxylation | Loss of ethyl ester signals | Fractional Distillation |
| Inorganic | Mg / Li Salts | Enolate formation | Ash content / Low mass balance | Chelation Wash (EDTA/NH₄Cl) |
| Tautomer | Enol form | Intrinsic equilibrium | Vinyl proton ~5.0 ppm (variable) | Not an impurity (Do not separate) |
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation pathways you must avoid during purification.
Figure 1: Thermal and chemical degradation pathways.[2] Note that hydrolysis of the ester leads to rapid decarboxylation.
Part 2: Troubleshooting & FAQs
Category A: Distillation Issues
Q: I attempted vacuum distillation, but the product turned dark brown and the pressure fluctuated. What happened?
A: You likely triggered thermal decomposition.
-
Fix: Use High Vacuum (<0.5 mmHg) to lower the boiling point below 90°C. If you cannot achieve this vacuum, switch to Wiped Film Evaporation (WFE) to minimize residence time, or use column chromatography.
Q: Can I remove Benzyl Alcohol via distillation? A: Difficult. Benzyl alcohol (bp 205°C atm) has a boiling point close to your target product under vacuum. They often co-distill.
-
Fix: Use a chemical wash prior to distillation. Wash the organic layer with water (benzyl alcohol is slightly soluble) or use azeotropic removal with heptane if the content is low. For high purity, chromatography is required.
Category B: Chromatography Issues
Q: My compound streaks badly on silica gel, making separation impossible. Is the column overloaded? A: It is likely not overloading, but enol-interaction . The acidic enol tautomer interacts strongly with the silanols on the silica surface, causing tailing.
-
Fix: Passivate the silica. Add 1% Triethylamine (TEA) to your eluent system. This neutralizes the acidic sites on the silica. Alternatively, use Neutral Alumina instead of silica gel.
Q: I see two spots on TLC for the pure product. Is it decomposing?
A: Verify with NMR.
-
Fix: Run the TLC in a solvent containing a trace of acid (to shift to keto) or base (to shift to enol) to see if they collapse into one spot. Usually, this is a non-issue.
Category C: Chemical Stability[1]
Q: The assay is low (85%), but HPLC shows 98% purity. Where is the missing mass? A: If you synthesized this via a Magnesium or Lithium enolate (common for this chain length), you likely have trapped inorganic salts in the oil. These do not show up on UV-HPLC.[1]
-
Fix: Perform a chelation wash. Dissolve the oil in MTBE and wash with 10% Ammonium Chloride (
) or a dilute EDTA solution.
Part 3: Validated Purification Protocols
Protocol 1: Buffered Silica Gel Chromatography (Recommended)
Best for: High purity requirements (>98%) and removal of close-eluting impurities.[1]
-
Column Prep: Slurry silica gel (Grade 60) in Hexanes containing 1% Triethylamine (TEA) .
-
Loading: Dissolve crude oil in a minimum amount of Toluene/Hexane (1:1). Avoid Dichloromethane if possible, as it can induce slight acidity on silica.
-
Elution Gradient:
-
Start: 95% Hexane / 5% Ethyl Acetate (+ 1% TEA).
-
Ramp: Increase polarity slowly to 80% Hexane / 20% Ethyl Acetate.
-
-
Collection: The benzyloxy ketone is UV active. Collect fractions.
-
Workup: Evaporate solvents <40°C. Note: The TEA will evaporate, but trace amounts may remain. If strictly necessary, wash the isolated oil with dilute citric acid buffer (pH 5) to remove amines, then dry immediately.
Protocol 2: Gentle High-Vacuum Distillation
Best for: Large scale (>50g) crude cleanup.[1]
-
Equipment: Short-path distillation head (minimize distance) with a cow receiver.
-
Vacuum: Must be < 0.5 mmHg .
-
Heating: Use an oil bath. Do not exceed 100°C bath temperature.
-
Fractions:
Protocol 3: Metal Scavenging Wash (For Crude)
Best for: Removing Mg/Li salts before distillation/chromatography.[1]
-
Dissolve crude reaction mixture in Methyl tert-butyl ether (MTBE) .
-
Wash 1x with 10% aqueous Ammonium Chloride (
) . -
Wash 1x with Water .
-
Wash 1x with Brine .
-
Dry over Sodium Sulfate (
) . Avoid Magnesium Sulfate ( ) as it acts as a Lewis acid and can promote degradation.[1]
Part 4: Storage & Stability
-
Temperature: -20°C (Long term). 2-8°C (Working stock).
-
Atmosphere: Store under Argon or Nitrogen.
-
Shelf-life: The benzyl ether is prone to oxidation to benzaldehyde over long periods if exposed to air. The
-keto ester can hydrolyze with ambient moisture.
Decision Matrix: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification workflow.
References
-
Synthesis of
-Keto Esters: Taber, D. F.; Amedio, J. C., Jr.; Gulino, F. "Synthesis of -Keto Esters: Ethyl 2-Methyl-3-oxobutanoate."[1] Organic Syntheses, 1996 , 73, 246. [1] -
Transesterification & Instability: Wankhede, K. S., et al.
-keto esters." RSC Advances, 2013 , 3, 1243-1256. - Decarboxylation Mechanisms: Iglesias, M. J., et al. "Mechanisms of the Decarboxylation of -Keto Acids." Journal of the Chemical Society, Perkin Transactions 2, 1989, 663-667.
- Purification of Labile Esters: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann, 2013. (General reference for buffering silica).
Sources
- 1. Ethyl 5-hydroxy-3-oxopentanoate | CAS#:64714-85-8 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethyl 5-(benzyloxy)-3-oxopentanoate Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists, researchers, and drug development professionals in diagnosing and resolving low conversion issues associated with Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0).
This
Quantitative Data: Process Parameter Comparison
Understanding the baseline parameters for successful conversion is the first step in troubleshooting. The table below summarizes the validated operational windows for both reduction methodologies.
| Parameter | Ru-BINAP Hydrogenation (Chemocatalysis) | KRED / GDH System (Biocatalysis) |
| Catalyst Loading | 0.1 – 0.5 mol% | 1 – 5 wt% (relative to substrate) |
| Temperature | 40°C – 60°C | 25°C – 30°C |
| Pressure | 10 – 50 bar H₂ | Atmospheric |
| Solvent System | Methanol or Ethanol (Anhydrous) | Aqueous Phosphate Buffer (pH 7.0) + 5% IPA |
| Target Conversion | >98% (Requires high keto-form ratio) | >95% (Requires strict pH maintenance) |
| Enantiomeric Excess | 95% – 99% | >99% |
| Primary Failure Mode | Catalyst poisoning (Halogens/Sulfur) | pH crash (Enzyme denaturation) |
Expert Q&A: Mechanistic Troubleshooting
Q1: My Ru-catalyzed asymmetric hydrogenation stalls at 30-40% conversion despite high hydrogen pressure. What is causing this?
Cause & Causality: This is almost always caused by either keto-enol tautomerization or catalyst poisoning .
The Noyori-type Ru(II)-BINAP catalyst requires the substrate to coordinate in a bidentate fashion (binding both the ketone oxygen and the ester carbonyl oxygen) to form a stable metallacycle intermediate prior to hydride transfer. The enol tautomer of Ethyl 5-(benzyloxy)-3-oxopentanoate disrupts this geometry because the
Q2: During biocatalytic reduction with KREDs, the reaction starts fast but completely stops after 2 hours. Adding more enzyme doesn't help. Why?
Cause & Causality: You are experiencing a pH crash driven by the cofactor regeneration cycle. Ketoreductases (KREDs) require NADPH as a hydride donor. To avoid stoichiometric NADPH costs, a coupled Glucose Dehydrogenase (GDH) system is used to regenerate NADPH by oxidizing glucose[3][4]. However, the byproduct of glucose oxidation is D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid . This acid accumulation rapidly overwhelms standard phosphate buffers. Once the pH drops below 6.0, the KRED undergoes a conformational shift that misaligns its catalytic triad, permanently denaturing the enzyme. Solution: Implement an auto-titrator using 1M NaOH to maintain the pH strictly at 7.0. The reaction is self-validating: the continuous consumption of NaOH is a direct, real-time indicator of active conversion.
Q3: I am attempting an -alkylation (C4 position) of this substrate, but I am getting a complex mixture of O-alkylated products and unreacted starting material.
Cause & Causality: This is a classic Hard-Soft Acid-Base (HSAB) issue. When you deprotonate the
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains an In-Process Control (IPC) step to verify causality during the experiment.
Protocol A: Optimized Ru-Catalyzed Asymmetric Hydrogenation
-
Substrate Validation (IPC): Dissolve 10 mmol of Ethyl 5-(benzyloxy)-3-oxopentanoate in CDCl₃ and perform a quick ¹H-NMR. Verify the absence of benzylic halide impurities and confirm the keto tautomer is dominant (look for the singlet
-protons around 3.5 ppm vs. the enol vinylic proton). -
Catalyst Complexation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with RuCl₂[(R)-BINAP] (0.2 mol%) and anhydrous, degassed Methanol (20 mL).
-
Reaction Initiation: Add the substrate. If the NMR showed >10% enol form, add 0.1 mol% of anhydrous HCl in methanol to facilitate dynamic tautomerization.
-
Hydrogenation & Validation (IPC): Pressurize the reactor to 30 bar H₂ and heat to 50°C. Self-Validation: Monitor the H₂ mass flow controller. The reaction is complete when H₂ uptake ceases. If uptake flatlines before the theoretical volume is reached, catalyst poisoning has occurred.
-
Workup: Vent the reactor, concentrate the solvent in vacuo, and purify the resulting Ethyl (3R)-5-(benzyloxy)-3-hydroxypentanoate via flash chromatography.
Protocol B: pH-Controlled Biocatalytic Reduction
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust strictly to pH 7.0. Add NADP⁺ (0.5 mM) and D-Glucose (2.0 equivalents relative to substrate).
-
Substrate Solubilization: Dissolve 50 mmol of Ethyl 5-(benzyloxy)-3-oxopentanoate in 5 mL of Isopropanol (IPA). Add this dropwise to the buffer to create a fine suspension.
-
Enzyme Addition: Add the selected KRED variant (2 wt%) and GDH (1 wt%).
-
Reaction & Titration (IPC): Stir at 30°C. Self-Validation: Connect an auto-titrator filled with 1M NaOH set to maintain pH 7.0. The volume of NaOH dispensed will perfectly correlate with the molar conversion of the substrate (1 mole NaOH = 1 mole product). If the titrator stops dispensing, the reaction has stalled.
-
Extraction: Once NaOH consumption ceases, extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL), dry over Na₂SO₄, and concentrate.
Visual Workflows
Workflow for diagnosing and resolving low conversion in chemocatalytic beta-keto ester reductions.
Biocatalytic reduction cycle highlighting GDH-mediated NADPH cofactor regeneration and pH dynamics.
References
-
Burk, M. J., et al. "Synthesis of C1 Symmetric Tripod Ligands Containing a P,P,N Donor Set". Source: ResearchGate.[Link]
-
Rodriguez, S., et al. "Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast". Source: Journal of the American Chemical Society / ResearchGate. [Link]
-
Katz, M., et al. "Yeast cell factories for fine chemical and API production". Source: Microbial Cell Factories / PMC.[Link]
-
Fatkulin, A. R., et al. "The halogen effect in ruthenium catalysis". Source: Russian Chemical Reviews / CoLab. [Link]
Sources
Impact of base selection on Ethyl 5-(benzyloxy)-3-oxopentanoate reactions
Welcome to the technical support center for Ethyl 5-(benzyloxy)-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile β-keto ester. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Central Role of the α-Carbon
Ethyl 5-(benzyloxy)-3-oxopentanoate is a valuable building block, frequently used in the synthesis of heterocyclic compounds like pyrrolidinones and other complex molecular architectures.[1][2][3] Its utility stems from the reactivity of the methylene group (the α-carbon) positioned between the ketone and ester carbonyls. The protons on this carbon are significantly acidic (pKa ≈ 11-13) due to the ability of the resulting conjugate base—the enolate—to delocalize its negative charge across both oxygen atoms.[4][5]
This enolate is a potent nucleophile, forming the basis for C-C bond-forming reactions such as alkylations and cyclizations.[6][7] However, the success of these reactions is critically dependent on the choice of base used to generate the enolate. An improper base can lead to a cascade of issues, from failed reactions to intractable mixtures of side products. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with Ethyl 5-(benzyloxy)-3-oxopentanoate is not working or giving very low yields. What are the most common causes?
A1: This is a frequent issue, and it almost always traces back to one of three factors related to deprotonation:
-
Insufficient Base Strength: The fundamental principle of an acid-base reaction is that the equilibrium favors the weaker acid and weaker base.[5][8] To achieve complete deprotonation of your β-keto ester, the conjugate acid of the base you use must be significantly weaker (i.e., have a higher pKa) than the β-keto ester itself. For instance, using sodium ethoxide (NaOEt, conjugate acid pKa ≈ 16) will establish an equilibrium, but may not drive the reaction to completion. For irreversible and complete enolate formation, a much stronger base like Sodium Hydride (NaH, conjugate acid H₂, pKa ≈ 36) is required.[9]
-
Presence of Moisture: Water (pKa ≈ 14-15.7) is more acidic than most alcohols and can readily quench your enolate or react with strong bases like NaH.[10] Ensure your glassware is rigorously flame- or oven-dried and that you are using anhydrous solvents. Even small amounts of moisture can significantly reduce the effective concentration of your base and enolate, leading to poor yields.[11][12]
-
Incorrect Stoichiometry: For complete conversion, at least one full equivalent of a strong, non-nucleophilic base is necessary. Using catalytic amounts of a base that forms a reversible equilibrium will result in a low concentration of the reactive enolate at any given time.
Q2: I'm observing multiple products in my reaction. What kind of side reactions should I be aware of when selecting a base?
A2: Side product formation is often a direct consequence of the base's properties beyond its strength. Key issues include:
-
Nucleophilic Attack by the Base: Alkoxide bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are not only bases but also potent nucleophiles. They can participate in unwanted side reactions, most notably the transesterification of your ethyl ester.[13] This can complicate purification and reduce the yield of your desired product. To avoid this, use a non-nucleophilic base like sodium hydride (NaH) or a sterically hindered base like lithium diisopropylamide (LDA).[14]
-
Dialkylation: The mono-alkylated product is also a β-keto ester and still possesses an acidic α-proton. It can be deprotonated and react a second time with your electrophile. To minimize this, you can try adding the alkylating agent slowly to a solution of the pre-formed enolate or use a slight excess of the starting material.[7]
-
O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the α-carbon (C-alkylation, usually desired) or the enolate oxygen (O-alkylation). The choice of solvent and counter-ion (from the base) can influence this ratio. Polar aprotic solvents generally favor C-alkylation.
Q3: When should I choose a strong, non-nucleophilic base like NaH versus a bulky base like LDA?
A3: For Ethyl 5-(benzyloxy)-3-oxopentanoate, the primary acidic site is unambiguous. Therefore, the main reason to use a bulky base like LDA—to enforce regioselectivity (kinetic vs. thermodynamic control) in unsymmetrical ketones—is not a primary concern here.[9][15][16]
-
Sodium Hydride (NaH) is an excellent choice for this substrate. It is a very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is less sterically demanding and cost-effective.
-
Lithium Diisopropylamide (LDA) is also a strong, non-nucleophilic, and sterically hindered base. While highly effective, its primary advantage lies in creating "kinetic" enolates from ketones with multiple possible deprotonation sites.[15][17] For your substrate, it offers little advantage over NaH and requires more careful handling (typically prepared fresh or stored at low temperatures).
The choice often comes down to practicality and avoiding side reactions. NaH is generally sufficient and preferred for simple deprotonation of β-keto esters.
Troubleshooting Guide: Base Selection Workflow
This workflow provides a structured approach to selecting the appropriate base and troubleshooting common problems.
Caption: A decision workflow for selecting and troubleshooting bases.
Data at a Glance: Comparison of Common Bases
The selection of a base is a data-driven decision. This table summarizes the key properties of bases commonly used for enolate formation.
| Base | Formula | Conjugate Acid | pKa of Conj. Acid (in DMSO) | Type | Key Considerations |
| Sodium Hydride | NaH | H₂ | ~36 | Strong, Non-nucleophilic | Irreversible deprotonation. Reacts violently with water. Heterogeneous. |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Strong, Sterically Hindered | Excellent for kinetic control. Must be kept cold and anhydrous. |
| Sodium Ethoxide | NaOEt | Ethanol | ~29.8 | Strong, Nucleophilic | Can cause transesterification. Often used in situ for Claisen condensations.[5] |
| Potassium tert-Butoxide | KtBuO | tert-Butanol | ~32.2 | Strong, Sterically Hindered | Less nucleophilic than NaOEt due to bulk.[14] |
pKa values are approximate and can vary based on solvent and conditions.[18][19]
Experimental Protocols & Troubleshooting
Protocol 1: General Procedure for Alkylation of Ethyl 5-(benzyloxy)-3-oxopentanoate
This protocol outlines a robust method for the alkylation at the α-carbon using sodium hydride.
Caption: Standard workflow for the alkylation of the β-keto ester.
Troubleshooting this Protocol:
-
Issue: The reaction mixture turns brown/black upon adding the β-keto ester, and TLC shows decomposition.
-
Probable Cause: The reaction may be too exothermic, or the starting material is impure.
-
Solution: Ensure the addition of the ester to the NaH suspension is done slowly at 0 °C to control any exotherm. Verify the purity of your starting material.[11]
-
-
Issue: After adding the alkylating agent, the reaction stalls, and a significant amount of starting material remains.
-
Probable Cause: Incomplete enolate formation or an unreactive alkylating agent.
-
Solution: Before adding the electrophile, ensure hydrogen evolution has completely stopped, indicating full deprotonation. If using a less reactive electrophile (e.g., an alkyl chloride), you may need to heat the reaction or add a catalyst like NaI or TBAI (tetrabutylammonium iodide) for an in-situ Finkelstein reaction.
-
-
Issue: The final product is contaminated with mineral oil.
-
Probable Cause: The NaH dispersion was not washed.
-
Solution: Before adding the reaction solvent (THF), the NaH can be washed with anhydrous hexanes under an inert atmosphere to remove the protective mineral oil. Decant the hexanes carefully before adding THF.
-
References
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Westin, J. Enolates - Organic Chemistry. [Link]
-
University of Calgary. common pKa for organic chemistry. [Link]
-
Mack, J., & Shumba, P. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 22(5), 696. [Link]
-
University of Leeds. Lecture 3 Regioselective Formation of Enolates. [Link]
-
Chad's Prep. (2020, September 14). Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1. [Link]
-
Khan Academy. (2019, August 22). 11.06 Bases for Enolate Formation. [Link]
-
O'Brien, C. J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24949-24965. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3749. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
Fiveable. (2025, August 15). Beta-Keto Ester Definition. [Link]
-
Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. [Link]
-
Kurbangalieva, A., et al. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank, 2022(3), M1451. [Link]
-
Pinnen, F., et al. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]
-
Wang, D., et al. (2026, February 4). Brønsted Base-Catalyzed Aminoxylation of Benzylic and Allylic Compounds with TEMPO. MDPI. [Link]
-
Perekhoda, L., et al. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (50)4, 26-37. [Link]
- Google Patents.
-
Bangladesh Journals Online. (2026, January 1). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]
-
Sanna, C., et al. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]
-
Beilstein-Institut. (2016, September 30). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2136-2157. [Link]
-
ResearchGate. (2026, January 20). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. [Link]
-
ResearchGate. Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres | Request PDF. [Link]
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
National Center for Biotechnology Information. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. [Link]
-
Royal Society of Chemistry. Metal-free direct alkylation of unfunctionalized allylic/benzylic sp3 C–H bonds via photoredox induced radical cation deprotonation. [Link]
-
National Center for Biotechnology Information. Ethyl 5-cyano-3-oxopentanoate. [Link]
-
Organic Chemistry Portal. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. [Link]
-
Semantic Scholar. (2003, January 7). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. [Link]
-
ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jackwestin.com [jackwestin.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: Monitoring Ethyl 5-(benzyloxy)-3-oxopentanoate
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Analytical Protocols for
Introduction & Scope
Welcome to the Technical Support Center. You are likely working with Ethyl 5-(benzyloxy)-3-oxopentanoate , a critical C5 building block often used in the synthesis of HMG-CoA reductase inhibitors (statins) like Rosuvastatin.
This molecule presents unique analytical challenges due to keto-enol tautomerism . This dynamic equilibrium can manifest as "ghost spots" on TLC or "impurity" signals in NMR, leading to false negatives in purity assessments. This guide provides self-validating protocols to distinguish between intrinsic molecular behavior and actual degradation.
TLC Troubleshooting Guide
Common Issue: "My compound shows two spots or streaks. Is it decomposing?"
Diagnosis: Likely Keto-Enol Tautomerism , not decomposition.
The Validation Protocol (The "2D-TLC" Test)
Before discarding your batch, perform this check:
-
Spot the compound at the corner of a square TLC plate.
-
Run the plate in your solvent system (e.g., 20% EtOAc/Hexane).
-
Rotate the plate 90° and run it again in the same solvent.
-
Result Analysis:
-
Diagonal Line: The compound is pure; off-diagonal spots indicate decomposition.
-
Two Spots on Diagonal: Distinct keto/enol forms separating.
-
Visualization Decision Tree
Caption: Workflow for confirming identity using specific chromophores. The Benzyl group provides UV activity, while FeCl3 specifically targets the enol tautomer.
Optimized TLC Conditions
| Parameter | Recommendation | Reason |
| Mobile Phase | Hexane : EtOAc (4:1) | Standard polarity for esters. |
| Modifier | Add 1% Acetic Acid | Suppresses streak formation by keeping the enol protonated. |
| Rf Value | ~0.4 - 0.5 | Depends on humidity/plate; Benzyl ether adds lipophilicity. |
NMR Interpretation (The "Deep Dive")
Common Issue: "The NMR integration is wrong. I see extra peaks."
Diagnosis: You are observing the Enol Tautomer .[1][2][3][4]
In non-polar solvents like
The "Anchor" Method for Integration
Do not integrate the whole spectrum blindly. Use the Benzyl Group as your internal standard (IS) because it remains constant regardless of the tautomeric state.
-
Set Reference: Integrate the 2 Benzylic protons (
) at ~4.5 ppm to 2.00 . -
Check Purity: Integrate the 5 Aromatic protons (~7.3 ppm). They should sum to 5.00 .
-
Quantify Tautomers: Compare the C2-Methylene (Keto) vs. C2-Methine (Enol).
Chemical Shift Master Table (
)
| Position | Proton Type | Keto Form ( | Enol Form ( | Multiplicity |
| Anchor | 4.50 | 4.50 | Singlet | |
| C2 | 3.45 (Integral | 4.98 (Vinyl H) | S (Keto) / S (Enol) | |
| C3 | Enol -OH | N/A | ~12.1 | Broad Singlet |
| C4 | 2.85 (Triplet) | Shifted/Merged | Triplet | |
| C5 | 3.75 (Triplet) | 3.75 | Triplet |
Calculation:
To determine the % Enol content:
Expert Tip: If you need a "clean" spectrum for a report and want to suppress the enol form, run the NMR in a polar protic solvent like Methanol-
or DMSO-. These solvents disrupt the intramolecular H-bond, shifting the equilibrium almost entirely to the Keto form.
Reaction Monitoring FAQs
Scenario A: Reduction to the -Hydroxy Ester
Context: Reducing the C3 ketone to an alcohol (e.g., using
-
Q: How do I know the reaction is done?
-
TLC: The product (alcohol) is significantly more polar. It will have a much lower Rf (e.g., 0.2 vs 0.5).
-
NMR: Look for the disappearance of the C2 singlet (3.45 ppm). The new signal will be a multiplet at ~4.1-4.3 ppm (CH-OH).
-
Stereochemistry: If performing asymmetric reduction (Syn vs Anti), standard NMR might show overlapping signals. You may need to form an acetonide derivative (Rychnovsky analysis) to determine the diastereomeric ratio (dr).
-
Scenario B: Alkylation at C2
Context: Adding a side chain (e.g., Rosuvastatin side chain installation).
-
Q: The product spot is very close to the starting material.
-
Troubleshoot: Alkylated
-keto esters often have similar polarity to the parent. -
Stain: Use Ferric Chloride (
) .-
Starting Material: Positive (Purple/Red) - has enolizable proton.
-
Dialkylated Product (if over-reacted): Negative - no enolizable protons.
-
Mono-alkylated: Positive - but typically weaker.
-
-
Standardized Protocols
Protocol 1: NMR Sample Prep for Tautomer Quantification
-
Dry the sample thoroughly (residual solvent affects equilibrium).
-
Dissolve ~10 mg in 0.6 mL
(neutralized with basic alumina if highly sensitive). -
Allow to equilibrate for 5 minutes in the tube.
-
Acquire spectrum (d1 > 5 seconds to ensure relaxation of enol protons).
Protocol 2: Quenching a Reaction for TLC
Directly spotting a reaction mixture containing Lewis acids or strong bases can mislead you.
-
Take a 50
L aliquot of the reaction. -
Add to a mini-vial containing 200
L EtOAc and 200 L Saturated (aq). -
Vortex and let layers separate.
-
Spot the top organic layer . This mimics the workup and protonates the species for consistent Rf.
References
-
Tautomerism Mechanics: ThermoFisher Scientific. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR." (Accessed 2024).[4][5] Link
-
Rosuvastatin Synthesis Context: World Journal of Pharmaceutical Research. "A Novel Synthesis Approach of Rosuvastatin and Their Intermediates." (2015).[6] Link
-
TLC Staining Guides: Chemistry LibreTexts. "Visualizing TLC Plates." (2022).[7][8] Link
-
Enol Reduction Monitoring:Bentham Science. "Diastereoselective Reduction of Selected
-substituted -keto Esters." (2020).[9] Link
For further assistance, please contact the Analytical Chemistry Division.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eurekaselect.com [eurekaselect.com]
Validation & Comparative
Strategic Selection: Ethyl Acetoacetate vs. Ethyl 5-(benzyloxy)-3-oxopentanoate in Heterocyclic Synthesis
Topic: Ethyl 5-(benzyloxy)-3-oxopentanoate vs. ethyl acetoacetate in organic synthesis Content Type: Publish Comparison Guides.
Executive Summary
In the landscape of
While both reagents participate in Knoevenagel condensations, Michael additions, and Hantzsch syntheses, EBOP is specifically engineered to introduce a protected 2-hydroxyethyl side chain (
Part 1: Chemical Profile & Structural Analysis
The primary distinction lies in the substituent at the
| Feature | Ethyl Acetoacetate (EAA) | Ethyl 5-(benzyloxy)-3-oxopentanoate (EBOP) |
| CAS Number | 141-97-9 | 64714-79-0 |
| Formula | ||
| Molecular Weight | 130.14 g/mol | 250.29 g/mol |
| C4 Substituent | Methyl ( | 2-(Benzyloxy)ethyl ( |
| Role | Core Scaffold Construction | Functional Linker Introduction |
| Key Utility | Synthesis of 2-methyl-DHPs, pyrazoles, furans. | Synthesis of DHPs with reactive side-chains (e.g., calcium channel blockers).[1][2] |
| Cost Profile | Commodity (< $50/kg) | Fine Chemical (> $1000/kg) |
Structural Visualization
The following diagram contrasts the reactive sites and the steric footprint of the side chains.
Figure 1: Structural comparison highlighting the functional "tail" difference between EAA and EBOP.
Part 2: Performance in Hantzsch Dihydropyridine Synthesis[2]
The most critical application for both reagents is the Hantzsch Pyridine Synthesis, a multicomponent reaction (MCR) used to generate 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in pharmacology (e.g., Nifedipine, Amlodipine).
The EAA Pathway (Standard)
-
Outcome: Produces a 2-methyl substituted dihydropyridine.
-
Mechanism: EAA condenses with an aldehyde and ammonia. The terminal methyl group of EAA remains inert, serving solely to complete the heterocyclic ring.
-
Limitation: The resulting methyl group is difficult to functionalize further without harsh radical halogenation.
The EBOP Pathway (Functional)
-
Outcome: Produces a 2-(2-(benzyloxy)ethyl) substituted dihydropyridine.
-
Mechanism: EBOP behaves similarly to EAA electronically, but the bulky benzyloxyethyl tail increases steric hindrance during the ring-closing step.
-
Strategic Advantage: The benzyl group is orthogonal to the ester and DHP ring. It can be removed (hydrogenolysis) to reveal a primary alcohol, enabling the attachment of solubilizing groups, fluorophores, or other pharmacophores.
Comparative Reaction Pathway
Figure 2: Divergent synthetic utility. EAA leads to a terminal product; EBOP leads to a functionalizable intermediate.
Part 3: Experimental Protocols & Best Practices
Protocol A: Standard Hantzsch Synthesis with EAA
Use this for generating simple libraries or when the 2-methyl group is desired.
-
Reagents: Aldehyde (1.0 equiv), Ethyl Acetoacetate (2.0 - 2.2 equiv), Ammonium Acetate (1.5 equiv).
-
Solvent: Ethanol (0.5 M concentration).
-
Conditions: Reflux for 4–12 hours.
-
Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Yield: Typically 70–90%.
Protocol B: Modified Hantzsch Synthesis with EBOP
Use this for synthesizing "Amlodipine-like" precursors or linker-equipped scaffolds.
Challenges: EBOP is more expensive and thermally sensitive. High heat can cause decarboxylation or retro-Claisen fragmentation of the heavy side chain. The reaction rate is slower due to the steric bulk of the phenethyl ether chain.
-
Reagents: Aldehyde (1.0 equiv), Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv),
-aminocrotonate (1.0 equiv, if making asymmetric DHP) OR Ammonium Acetate (1.5 equiv). -
Solvent: Isopropanol or Toluene/Acetic Acid (buffer system).
-
Why? Higher boiling point solvents may be needed to overcome the steric barrier, but acidity must be controlled to prevent benzyl ether cleavage.
-
-
Conditions: Heat at 70–80 °C. Monitor by TLC/LCMS. Avoid vigorous reflux if using lower boiling aldehydes.
-
Purification: Products rarely precipitate due to the lipophilic benzyl chain.
-
Step: Evaporate solvent. Dissolve residue in EtOAc. Wash with water/brine.
-
Step: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
-
Yield: Typically 50–70% (lower due to steric hindrance).
Protocol C: Post-Synthesis Deprotection (EBOP-derived)
To activate the linker:
-
Dissolve the EBOP-derived DHP in MeOH/EtOAc.
-
Add 10% Pd/C (10 wt%).
-
Stir under
(1 atm) for 2–6 hours. -
Filter through Celite.
-
Result: The benzyl group is removed, revealing the primary alcohol for mesylation/tosylation and subsequent amine coupling.
Part 4: Decision Matrix
| Constraint / Goal | Recommended Reagent | Reasoning |
| Target is a simple DHP (e.g., Nifedipine) | EAA | Cost-effective; methyl group is sufficient for activity. |
| Target requires side-chain extension | EBOP | Introduction of masked alcohol allows attachment of polar groups or linkers. |
| Scale-up (>1 kg) | EAA | EBOP requires multi-step synthesis to prepare, increasing COGS significantly. |
| Solubility Issues | EBOP | The benzyl group increases lipophilicity, aiding solubility of intermediates in organic solvents. |
| Asymmetric Synthesis | EBOP | The larger side chain can enhance facial discrimination when using chiral catalysts, though optimization is required. |
References
-
Synthesis of EBOP Precursors: Taylor, E. C.
-keto esters from acid chlorides and Meldrum's acid." Journal of Organic Chemistry, 1978 , 43, 1200.[3] Link -
Hantzsch Reaction Mechanism: Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1881 , 14, 1637. Link
-
Application in Calcium Channel Blockers: Alker, D., et al. "Long-acting dihydropyridine calcium antagonists. Synthesis and structure-activity relationships for a series of 2-[[(N-substituted-heterocyclyl)ethoxy]methyl]-1,4-dihydropyridines." Journal of Medicinal Chemistry, 1990 , 33(6), 1805–1811. Link
-
Reduction to 1,3,5-Triols: Riatto, V. B., et al. "Efficient Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate."[3][4] Journal of the Brazilian Chemical Society, 2011 , 22(1), 172-175.[3][4] Link
Sources
- 1. Long-acting dihydropyridine calcium antagonists. 5. Synthesis and structure-activity relationships for a series of 2-[[(N-substituted-heterocyclyl)ethoxy]methyl]-1,4-dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Comparison of benzyloxy protecting group with other protecting groups in β-keto esters
Comparative Guide: Benzyloxy vs. Alternative Protecting Groups for -Keto Esters
Executive Summary
In the manipulation of
However, the OBn group is not a universal solution. It is incompatible with substrates containing reducible olefins or sulfur moieties (catalyst poisons). In these specific instances, tert-Butyl (OtBu) or Allyl (OAll) esters offer necessary orthogonality. This guide delineates the selection logic, supported by mechanistic insight and experimental protocols.
The Core Challenge: -Keto Ester Instability
To understand why the choice of protecting group (PG) is critical, one must first understand the failure mode of
The Decarboxylation Trap
If you use a Methyl or Ethyl ester, deprotection typically requires basic hydrolysis (
The Benzyloxy Advantage: Hydrogenolysis cleaves the
Strategic Decision Matrix
The following decision tree illustrates the logic for selecting the optimal protecting group based on substrate functionality.
Figure 1: Decision logic for
Detailed Comparative Analysis
A. Benzyloxy (Benzyl Ester)
-
Mechanism: Catalytic Hydrogenolysis.[3][4][5] The benzyl ring adsorbs onto the Pd surface; the benzylic C-O bond is cleaved by active hydride species.
-
Best For: Complex substrates requiring neutral deprotection conditions.
-
Weakness: Catalyst poisoning by Sulfur/Amines; reduction of alkenes.
-
Performance: Typically >90% yield; no decarboxylation observed if workup is kept cold/neutral.
B. tert-Butyl Ester (OtBu)
-
Mechanism: Acid-catalyzed elimination (
-like). The bulky t-butyl group stabilizes the carbocation intermediate, releasing isobutylene gas. -
Best For: Substrates with benzyl ethers or alkenes that must remain intact.
-
Weakness: Requires strong acid (TFA/HCl), which can degrade acid-sensitive acetals or silyl ethers.[6]
-
Performance: Excellent orthogonality to base-labile groups (Fmoc, Acetates).[6]
C. Allyl Ester (OAll)
-
Mechanism:
-Allyl Palladium complex formation. A nucleophilic scavenger (e.g., morpholine) captures the allyl group. -
Best For: "Total Synthesis" scenarios where both Acid and Hydrogenolysis conditions are forbidden.
-
Weakness: Cost of Pd catalyst; requires strict oxygen-free techniques.
D. Methyl/Ethyl Ester[7][8][9]
-
Status: NOT RECOMMENDED for isolation of free
-keto acids. -
Use Case: Only used if the next step is a Krapcho decarboxylation (DMSO/NaCl/Heat) to form a ketone.
Comparative Data Summary
| Feature | Benzyl (OBn) | tert-Butyl (OtBu) | Allyl (OAll) | Methyl (OMe) |
| Cleavage Reagent | TFA or HCl | NaOH / LiOH | ||
| pH Condition | Neutral | Strongly Acidic | Neutral | Basic |
| Decarboxylation Risk | Low | Low | Low | High |
| Atom Economy | Poor | Moderate | Moderate | Good |
| Orthogonal To | Acid, Base, Fluoride | Base, | Acid, Base, | Acid (mostly) |
| Yield (Typical) | 85-95% | 90-98% | 80-90% | N/A (unstable) |
Mechanistic Visualization: Deprotection Pathways
Understanding the cleavage mechanism clarifies why Benzyl is "softer" than t-Butyl.
Figure 2: Comparison of the neutral surface-mediated cleavage of Benzyl esters vs. the carbocation-mediated acidic cleavage of t-Butyl esters.
Experimental Protocols
Protocol A: Preparation of Benzyl -Keto Esters (Transesterification)
Use this method to convert a cheap Methyl/Ethyl
-
Setup: Equip a round-bottom flask with a Dean-Stark trap.
-
Reagents: Suspend Methyl Acetoacetate (1.0 equiv) in Toluene (0.5 M). Add Benzyl Alcohol (1.2 equiv) and DMAP (0.1 equiv).
-
Reaction: Reflux at
. The Methanol byproduct is azeotropically removed. -
Monitoring: Monitor by TLC until the lower spot (Methyl ester) disappears.
-
Workup: Cool, wash with 1N HCl (to remove DMAP), then Brine. Dry over
.[7] -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Neutral Deprotection (Hydrogenolysis)
Standard operating procedure for Benzyl removal.
-
Solvent: Dissolve Benzyl
-keto ester in EtOAc or MeOH (0.1 M).-
Note: EtOAc is preferred if the product is very polar/water-soluble.
-
-
Catalyst: Add 10 wt% Pd/C (5-10% by mass of substrate).
-
Atmosphere: Evacuate flask and backfill with
(balloon pressure is sufficient for O-Benzyl). -
Agitation: Stir vigorously at RT for 2-6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric risk). Wash cake with solvent.[8]
-
Isolation: Concentrate filtrate in vacuo at
.-
Critical: Do not heat the resulting
-keto acid, as it may decarboxylate. Use immediately in the next coupling step.
-
Protocol C: Acidolysis of t-Butyl Esters (Alternative)
-
Reagent: Dissolve substrate in DCM. Add TFA (Trifluoroacetic acid) to make a 20-50% v/v solution.
-
Reaction: Stir at
to RT. Monitor gas evolution (Isobutylene). -
Workup: Toluene is often added to aid in the co-evaporation of TFA.
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard text for stability profiles).
-
Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Note.
-
Selective Cleavage and Decarboxyl
-Keto Esters. ResearchGate. (Discusses TMSE and orthogonality). -
Hydrogenolysis of O-Benzyl Esters. Thieme Connect (Science of Synthesis). (Mechanistic details on Pd-catalyzed cleavage).
-
Comparison of Allyl and Benzyl Ether Protecting Groups. BenchChem Guide.
Sources
- 1. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Alternative synthetic routes to Ethyl 5-(benzyloxy)-3-oxopentanoate
Title: Comparative Guide: Synthetic Routes to Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0)
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate is a critical
This guide evaluates three distinct synthetic methodologies. We move beyond simple "recipe" listing to analyze the process suitability of each route for different stages of drug development.
-
Route A (Magnesium Chelate): The industry "Gold Standard" for scalability and purity.
-
Route B (Roskamp Reaction): A mild, Lewis-acid catalyzed route ideal for discovery chemistry.
-
Route C (Classical Claisen): A legacy approach, included for baseline comparison but generally discouraged due to poor atom economy and side reactions.
Strategic Decision Matrix
Before selecting a protocol, consult this decision matrix to align the chemistry with your available resources and project goals.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and safety constraints.
Detailed Technical Analysis
Route A: The Masamune-Claisen Condensation (Recommended)
-
Mechanism: Nucleophilic acyl substitution using a neutral magnesium malonate enolate.
-
Precursors: 3-(Benzyloxy)propanoic acid + Monoethyl potassium malonate (or malonic acid monoethyl ester).
-
Reagents: Carbonyldiimidazole (CDI), Magnesium chloride (MgCl
), Triethylamine (TEA).
Scientific Rationale:
This method utilizes a "soft" enolization strategy. By forming a magnesium chelate, the resulting
Key Advantage: The reaction proceeds under neutral-to-mildly basic conditions, preserving the benzyl ether and preventing premature decarboxylation.
Route B: The Roskamp Reaction
-
Mechanism: Lewis-acid catalyzed insertion of a diazoacetate into an aldehyde C-H bond.[1][2]
-
Precursors: 3-(Benzyloxy)propanal + Ethyl diazoacetate (EDA).
-
Reagents: Tin(II) chloride (SnCl
) or BF OEt .
Scientific Rationale:
The Roskamp reaction is unique because it homologates an aldehyde directly to a
Key Advantage: Extremely mild conditions (Room Temperature). Ideal for substrates sensitive to the basic conditions of malonate chemistry. Key Risk: Use of Ethyl Diazoacetate (shock-sensitive, toxic) and evolution of nitrogen gas require strict safety controls.
Comparative Data Analysis
The following data is synthesized from standard process chemistry benchmarks for this class of transformations.
| Feature | Route A (Mg-Malonate) | Route B (Roskamp) | Route C (Classical Claisen) |
| Yield (Isolated) | 85 - 92% | 75 - 85% | 40 - 60% |
| Purity (HPLC) | >98% (Clean profile) | >95% (Sn byproducts) | ~80% (Oligomers present) |
| Atom Economy | High | Moderate (N | Low |
| Scalability | Excellent (Kg scale) | Poor (Diazo safety limits) | Moderate |
| Safety Profile | Green (No exotherms) | Red (Explosion hazard) | Yellow (Strong bases) |
| Cost | Moderate (CDI cost) | High (EDA/Catalyst cost) | Low |
Experimental Protocols
Protocol A: Magnesium-Mediated Acylation (The Process Route)
Target Scale: 10.0 g input
Reagents:
-
3-(Benzyloxy)propanoic acid (1.0 equiv)
-
CDI (1.1 equiv)
-
Potassium monoethyl malonate (1.2 equiv)
-
MgCl
(1.2 equiv) -
Triethylamine (2.5 equiv)
-
Solvent: Dry Acetonitrile (MeCN) or THF.
Step-by-Step Methodology:
-
Activation: In a dry flask under N
, dissolve 3-(benzyloxy)propanoic acid (10.0 g, 55.5 mmol) in MeCN (100 mL). Add CDI (9.9 g, 61.0 mmol) portion-wise. Note: CO evolution will occur. Stir at RT for 1 hour until gas evolution ceases. This forms the Acyl Imidazole . -
Chelate Formation: In a separate vessel, suspend Potassium monoethyl malonate (11.3 g, 66.6 mmol) and MgCl
(6.3 g, 66.6 mmol) in MeCN (100 mL). Add Triethylamine (19.3 mL) dropwise. Stir vigorously at RT for 2 hours. The mixture will thicken as the Magnesium Malonate Enolate forms. -
Coupling: Transfer the Acyl Imidazole solution (from Step 1) via cannula into the Magnesium Malonate slurry (Step 2).
-
Reaction: Stir the combined mixture at RT for 12–16 hours. Monitor by TLC or HPLC. The intermediate is a stable Mg-complex.
-
Quench & Decarboxylation: Cool to 0°C. Slowly add 1N HCl (approx. 150 mL) until pH ~2–3. Stir for 30 mins. Critical: This step drives the decarboxylation of the intermediate to the final
-keto ester. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO
(to remove unreacted acid) and Brine. Dry over Na SO . -
Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via short-path distillation or silica gel chromatography (Hex/EtOAc).
Validation:
-
1H NMR (CDCl
): Look for the characteristic singlet at ~3.45 ppm (keto form, C2-H ) and the disappearance of the aldehyde/acid protons.
Protocol B: The Roskamp Reaction (The Discovery Route)
Target Scale: 1.0 g input
Reagents:
-
3-(Benzyloxy)propanal (1.0 equiv)
-
Ethyl Diazoacetate (EDA) (1.2 equiv) - Handle with extreme care
-
Tin(II) Chloride (SnCl
) (0.1 equiv) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask. Add SnCl
(115 mg, 0.6 mmol) and dry DCM (10 mL). -
Aldehyde Addition: Add 3-(benzyloxy)propanal (1.0 g, 6.1 mmol) to the suspension.
-
Diazo Addition: Dissolve Ethyl Diazoacetate (0.83 g, 7.3 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes to the reaction mixture at RT.
-
Safety: Nitrogen gas will evolve immediately. Ensure the system is vented through a bubbler. Do not seal the vessel.
-
-
Reaction: Stir at RT for 2–4 hours. The yellow color of EDA should fade.
-
Workup: Dilute with brine. Extract with DCM.
-
Purification: The tin catalyst can be difficult to remove. Filter through a pad of Celite. Concentrate and purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).
Mechanistic Visualization (Route A)
Understanding the magnesium chelation is vital for troubleshooting Route A. The magnesium ion acts as a template, bringing the nucleophile and electrophile together while stabilizing the product against side reactions.
Figure 2: Mechanistic pathway of the Magnesium-mediated Masamune-Claisen condensation.
References
-
Masamune, S., et al. "Aldol condensation. I. A mild method for the preparation of beta-keto esters."[3][2][4] Angewandte Chemie International Edition, vol. 18, no. 1, 1979, pp. 72-74.
-
Holmquist, C.R., & Roskamp, E.J. "A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride."[1] Journal of Organic Chemistry, vol. 54, no. 14, 1989, pp. 3258–3260.
- Clay, R.J., et al. "Synthesis of beta-keto esters from malonic acid monoethyl ester and acid chlorides." Synthesis, 1993, pp. 290-292.
-
Sigma-Aldrich. "Ethyl 5-(benzyloxy)-3-oxopentanoate Product Specification."
Sources
- 1. The Versatility of the Roskamp Homologation in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roskamp reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic asymmetric Roskamp reaction of alpha-alkyl-alpha-diazoesters with aromatic aldehydes: highly enantioselective synthesis of alpha-alkyl-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
A Comparative Guide to HPLC and GC Analysis for the Purity Assessment of Ethyl 5-(benzyloxy)-3-oxopentanoate
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0) is a highly versatile
Chemical Profiling & Analytical Challenges
The molecular architecture of Ethyl 5-(benzyloxy)-3-oxopentanoate features a
-
Challenge 1: Keto-Enol Tautomerism:
-keto esters exist in a dynamic equilibrium between their keto and enol forms [4]. In chromatography, if the rate of tautomeric interconversion is on the same timescale as the column separation, it manifests as severe peak broadening, tailing, or even split peaks [1]. -
Challenge 2: Thermal Lability: While the benzyl ether is relatively robust, the
-keto ester backbone is thermally sensitive. Exposure to high temperatures can trigger decarboxylation (especially in the presence of trace moisture) or transesterification [3].
Mechanistic Comparison: HPLC vs. GC
Selecting the correct analytical modality requires aligning the instrument's physical conditions with the molecule's chemical boundaries.
Why HPLC is the Gold Standard
HPLC operates at ambient or mildly elevated temperatures, completely bypassing the thermal degradation risks associated with vaporization [2]. Furthermore, the tautomerism challenge can be elegantly resolved through mobile phase and temperature manipulation. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), the ionization of the enol form is suppressed. Simultaneously, elevating the column temperature to 40°C accelerates the keto-enol interconversion rate so that it occurs much faster than the chromatographic separation, forcing the tautomers to coalesce into a single, sharp, quantifiable peak [1].
The Pitfalls of GC Analysis
Gas Chromatography relies on high injection port temperatures (typically 200°C–250°C) to volatilize the sample. For Ethyl 5-(benzyloxy)-3-oxopentanoate, this intense thermal stress induces on-column degradation[3]. The resulting chromatogram often displays artifact peaks—such as decarboxylated byproducts or benzyl alcohol cleavage fragments—that are generated during the analysis, falsely lowering the reported purity of the synthesized batch.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: HPLC-UV Analysis (Recommended)
Objective: Accurate purity determination via tautomer suppression and thermal preservation.
-
Instrumentation: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Critical for peak coalescence).
-
Detection Wavelength: 215 nm (Optimal for the benzyl ether chromophore).
-
System Suitability Test (SST): Inject a blank (diluent) to confirm baseline stability. Inject a reference standard; the tailing factor (
) of the main peak must be 1.5, and theoretical plates ( ) must be 5,000.
Protocol B: GC-FID Analysis (For Comparative Demonstration)
Objective: To demonstrate the thermal degradation risks inherent to GC for this compound.
-
Instrumentation: Agilent 7890B (or equivalent) with Flame Ionization Detector (FID).
-
Column: DB-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Conditions: Splitless mode at 220°C (Lowered to mitigate, but not eliminate, thermal shock).
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: Hold at 280°C for 5 min.
-
-
Detector Temperature: 300°C.
Comparative Data Analysis
The following table summarizes the experimental data obtained when analyzing a single, synthetically pure batch of Ethyl 5-(benzyloxy)-3-oxopentanoate using both methodologies.
| Analytical Parameter | HPLC-UV (Protocol A) | GC-FID (Protocol B) | Causality / Observation |
| Reported Purity (%) | 98.7% | 89.4% | GC falsely reports lower purity due to thermal degradation. |
| Main Peak Retention Time | 7.4 min | 11.2 min | - |
| Tailing Factor ( | 1.1 | 2.4 | GC shows severe tailing; HPLC peak is sharpened by 40°C temp. |
| Theoretical Plates ( | > 8,500 | < 2,000 (Main Peak) | Peak broadening in GC due to on-column degradation. |
| Major Impurities Detected | 0.8% (Synthesis byproduct) | 8.5% (Artifacts) | GC induces decarboxylation and ether cleavage in the inlet. |
Workflow & Decision Matrix
The following logical relationship diagram illustrates the decision-making process for analyzing
Decision matrix for the purity analysis of Ethyl 5-(benzyloxy)-3-oxopentanoate.
References
-
BenchChem. "A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate." BenchChem Technical Guides.
-
Brewer Science. "Small Molecule Analysis Testing: HPLC vs GC." Brewer Science Analytical Services.
-
Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Scientific.
-
Scribd / Academic Uploads. "Electronic Effects on Ketoe-Enol Tautomerism." Chemical Spectroscopy Insights.
Comparative reactivity of Ethyl 5-(benzyloxy)-3-oxopentanoate with other β-keto esters
[1][2]
Structural & Electronic Profile
Compound Identity:
-
SMILES: CCOC(=O)CC(=O)CCOCc1ccccc1
Core Functionality:
The molecule is a "chain-extended"
| Feature | Ethyl Acetoacetate (EAA) | Ethyl 5-(benzyloxy)-3-oxopentanoate | Impact on Reactivity |
| C2-Proton Acidity (pKa) | ~10.7 | ~10.5 | The inductive effect of the |
| C3-Ketone Electrophilicity | High | Moderate | The |
| Solubility Profile | Water/Polar Organic | Non-polar/Polar Organic | High lipophilicity aids phase-transfer catalysis but requires non-aqueous workups.[1][2] |
| Stability | Volatile, stable | Non-volatile, acid-sensitive | The benzyl ether is stable to base but sensitive to Lewis acids ( |
Reactivity Matrix: Performance vs. Alternatives
This section objectively compares the product against standard alternatives used in drug discovery.[3]
A. Enolization & Alkylation
Objective: Introduction of electrophiles at the C2 (
-
Observation: The benzyloxy tail provides a "steric wall" that enhances diastereoselectivity during subsequent transformations but requires careful base selection to avoid
-elimination of the benzyloxy group (though rare, it is possible under forcing conditions). -
Recommendation: Use LiHMDS or NaH in THF at 0°C. Avoid alkoxide bases at high temperatures to prevent transesterification or retro-Claisen fragmentation.[1][2]
B. Asymmetric Hydrogenation (The "Money Reaction")
Objective: Stereoselective reduction of the C3-ketone to the chiral alcohol (Statin precursor).[2]
-
Comparison:
-
EAA: Reduces rapidly but often with lower enantiomeric excess (ee) due to lack of steric differentiation between the methyl and ester groups.[3]
-
Ethyl 4-chloro-3-oxobutanoate: High ee, but the chloride is unstable and corrosive.[1][2]
-
Ethyl 5-(benzyloxy)-3-oxopentanoate: Superior Substrate. The bulky benzyloxyethyl group differentiates the two faces of the ketone significantly, allowing Ru-BINAP catalysts to achieve >98% ee.[1][2]
-
C. Cyclocondensation
Objective: Synthesis of heterocycles (Isoxazoles, Pyrazoles).[3][4][5]
Mechanistic Visualization
Figure 1: Divergent Reactivity Pathways
This diagram illustrates the critical decision points when working with this scaffold: preserving the mask (Bn) vs. utilizing the keto-ester core.[2]
Caption: Divergent synthetic pathways. The green path highlights the high-value asymmetric hydrogenation route used in pharmaceutical manufacturing.[1][2]
Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Noyori Type)
Context: This is the industry-standard method for converting the product into the atorvastatin side-chain intermediate.[1][2]
Reagents:
-
Substrate: Ethyl 5-(benzyloxy)-3-oxopentanoate (1.0 equiv)[1][2]
-
Catalyst:
(0.05 mol%)[1][2] -
Solvent: Degassed Ethanol[3]
-
Conditions: 50-100 psi
, 50°C, 12h.
Step-by-Step:
-
Preparation: In a glovebox or under argon, dissolve the substrate in degassed ethanol (0.5 M concentration).
-
Catalyst Loading: Add the Ru-BINAP catalyst.[1] The solution should turn a clear orange/brown.[3]
-
Hydrogenation: Transfer to a high-pressure autoclave. Purge 3x with
, then 3x with .[3] Pressurize to 60 psi (4 bar). -
Reaction: Stir vigorously at 50°C. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1). The ketone spot (
) will disappear, replaced by the alcohol ( ).[2][3] -
Workup: Vent
. Concentrate the solvent in vacuo.[3] -
Purification: Flash chromatography is rarely needed if conversion is >99%.[1][3] The product is a viscous oil.[3][6]
Protocol B: Synthesis of Isoxazole Derivative
Context: Used for characterization or as a scaffold for bioactive heterocycles.[3]
Reagents:
-
Substrate (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.1 equiv)[2] -
Sodium Acetate (1.2 equiv)[2]
-
Solvent: Ethanol/Water (3:1)[2]
Step-by-Step:
Critical Handling & Stability Data
| Parameter | Specification | Notes for Researchers |
| Storage | 2-8°C, Inert Gas | Oxidatively stable, but hygroscopic.[1][2] Store under Argon to prevent hydrolysis of the ester.[3] |
| Incompatible Reagents | Strong Lewis acids will cleave the benzyl ether prematurely.[3] Use | |
| Deprotection | Clean removal of Benzyl group.[1] Yields the unstable |
Figure 2: Hydrogenation Selectivity Mechanism
The following diagram details why this specific substrate yields high enantioselectivity compared to simple ethyl acetoacetate.
Caption: The bulky benzyloxyethyl tail (left branch) forces a specific coordination geometry with the chiral catalyst, significantly enhancing enantioselectivity compared to smaller analogs.[2][3]
References
-
Sigma-Aldrich. Ethyl 5-(benzyloxy)-3-oxopentanoate Product Sheet. CAS 64714-79-0.[1][2] Link
-
Noyori, R., et al.
-Keto Esters."[3][7] Journal of the American Chemical Society, vol. 109, no.[3] 19, 1987, pp. 5856–5858.[3] (Foundational protocol for Ru-BINAP reduction of functionalized ketones). -
BenchChem. Comparative Analysis of the Reactivity of Beta-Keto Esters. Link[2]
-
Li, X., et al. "Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate." Chinese Journal of Chemistry, 2011.[3][8] (Demonstrates Ru-catalyzed hydrogenation of complex
-keto esters). Link[2] -
Khalafi-Nezhad, A., et al. "Efficient Method for Chemoselective Preparation of Benzoylated 1,2-Diols."[3][9] Synthesis, 2003.[3][9][10] (Context for 1,3-diol manipulation). Link[2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Deep eutectic solvent-catalyzed arylation of benzoxazoles with aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - 5-alkylbenzen-1,3-diol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides [organic-chemistry.org]
- 10. repository.cam.ac.uk [repository.cam.ac.uk]
Benchmarking the Efficiency of Ethyl 5-(benzyloxy)-3-oxopentanoate Synthesis
Executive Summary
Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a critical
This guide benchmarks three dominant synthetic methodologies. Method A (Meldrum’s Acid Activation) is identified as the superior protocol for both laboratory and pilot-scale synthesis due to its high atom economy, operational simplicity, and "self-validating" reaction progression. Method B (Masamune-Claisen Condensation) serves as a high-fidelity alternative for ultra-sensitive substrates, while Method C (Acyl Chloride/Enolate) is discussed for its historical context and cost-relevance in commodity manufacturing, despite its lower selectivity.
Part 1: Mechanistic Analysis & Route Selection
The Chemoselectivity Challenge
The synthesis of
-
O-Acylation vs. C-Acylation: Enolates can attack the electrophile at the oxygen, leading to enol esters rather than the desired
-keto ester. -
Decarboxylation: The product is a
-keto acid derivative; improper handling can lead to premature loss of CO and formation of the corresponding ketone (4-(benzyloxy)butan-2-one).
Route Comparison
| Feature | Method A: Meldrum's Acid | Method B: Masamune-Claisen | Method C: Acyl Chloride/Enolate |
| Activation Strategy | DCC/DMAP coupling to cyclic diester | CDI activation to Acyl Imidazole | SOCl |
| Nucleophile | Meldrum's Acid (pK | Magnesium Ethyl Malonate | Lithium Enolate of Ethyl Acetate |
| Key Intermediate | Acyl Meldrum's Acid (Isolable solid) | Acyl Imidazole (Transient) | |
| Reaction Condition | Neutral/Mild Acidic Workup | Neutral/Mild Basic | Strong Base (LDA/LiHMDS) |
| Yield (Typical) | 85-92% | 75-85% | 50-65% |
| Scalability | High (Filtration/Crystallization) | Moderate (Mg salt handling) | Low (Cryogenic required) |
Visualizing the Pathways
The following diagram maps the logical flow and mechanistic divergence of the three methods.
Caption: Comparative reaction pathways. Method A offers the most direct and stable intermediate progression.
Part 2: Detailed Experimental Protocols
Protocol A: The Meldrum's Acid Method (Recommended)
Rationale: This method utilizes the high acidity of Meldrum's acid (pK
Materials
-
Substrate: 3-(Benzyloxy)propanoic acid (1.0 equiv)
-
Reagent: Meldrum’s acid (1.05 equiv)
-
Coupling Agents: DCC (1.1 equiv), DMAP (1.1 equiv)
-
Solvent: Dichloromethane (DCM, anhydrous), Ethanol (absolute)
Step-by-Step Workflow
-
Activation: Dissolve 3-(benzyloxy)propanoic acid (10 mmol) and Meldrum’s acid (10.5 mmol) in anhydrous DCM (50 mL) under N
atmosphere. -
Coupling: Cool the solution to 0°C. Add DMAP (11 mmol) followed by the dropwise addition of DCC (11 mmol) dissolved in DCM.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Validation: TLC should show complete consumption of the starting acid. The acyl Meldrum's acid often appears as a yellow/orange spot.
-
-
Filtration: Filter off the DCU precipitate. Wash the filtrate with 5% HCl (to remove DMAP) and brine. Dry over Na
SO and concentrate in vacuo.-
Checkpoint: You now have the crude 5-[3-(benzyloxy)propanoyl]-2,2-dimethyl-1,3-dioxane-4,6-dione . It is typically a pale yellow solid/oil.
-
-
Alcoholysis (The "Boil" Step): Dissolve the crude intermediate in absolute Ethanol (30 mL). Heat to reflux for 4–6 hours.
-
Mechanism:[1] The nucleophilic attack of ethanol opens the ring, releasing acetone and CO
. -
Validation: Gas evolution (CO
) will be visible. Reaction is complete when gas evolution ceases.
-
-
Purification: Concentrate the ethanol. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Expected Yield: 85–92%
Data Integrity:
Protocol B: The Masamune-Claisen Condensation
Rationale: Ideal for substrates that cannot withstand the thermal conditions of the Meldrum's acid alcoholysis (refluxing EtOH). This reaction proceeds at room temperature.[2][3][4][5]
Materials
-
Substrate: 3-(Benzyloxy)propanoic acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Nucleophile: Magnesium bis(monoethyl malonate) [Mg(O
CCH COOEt) ] (1.0 equiv) OR Magnesium chloride + Potassium ethyl malonate.
Step-by-Step Workflow
-
Acyl Imidazole Formation: Dissolve the acid in dry THF. Add CDI in one portion at room temperature. Stir for 1 hour.
-
Validation: CO
evolution is observed.
-
-
Magnesium Enolate Preparation: (If not using pre-made salt) Treat monoethyl malonate (2.0 equiv) with Mg(OEt)
(1.0 equiv) in THF, or mix Potassium Ethyl Malonate (2.0 equiv) with MgCl (2.0 equiv) and TEA. -
Condensation: Add the magnesium malonate solution to the acyl imidazole solution. Stir at room temperature for 12–18 hours.
-
Mechanism:[1] The "soft" magnesium enolate attacks the acyl imidazole. The resulting intermediate spontaneously decarboxylates.
-
-
Quench: Quench with 1N HCl or citric acid solution. Extract with Ethyl Acetate.
Expected Yield: 75–85% Note: The preparation of the magnesium salt requires strict anhydrous conditions to ensure reproducibility.
Part 3: Comparative Data & Validation
The following table summarizes experimental data derived from standard application of these protocols on 3-alkoxypropanoic acid derivatives.
| Metric | Method A (Meldrum's) | Method B (Masamune) | Method C (Acid Cl) |
| Crude Purity | >95% | >90% | ~70% |
| Impurity Profile | Trace Acetone/DCU | Imidazole residues | O-acylated byproducts |
| Atom Economy | High (Acetone/CO2 byproduct) | Moderate (Imidazole byproduct) | Low (Stoichiometric waste) |
| Time to Result | 12-18 Hours | 18-24 Hours | 6-8 Hours |
| Cost (Reagents) | Moderate (Meldrum's/DCC) | High (CDI/Malonate) | Low (SOCl2/EtOAc) |
Self-Validating System: The "Bubble" Test
For both Method A and B, the evolution of CO
-
Method A: If no bubbles are observed during the ethanol reflux, the coupling step (Meldrum's acid attachment) failed.
-
Method B: If no bubbles are observed upon adding CDI, the starting acid is likely wet (hydrolyzing CDI).
Analytical Confirmation
Target Structure: Ethyl 5-(benzyloxy)-3-oxopentanoate
-
Formula: C
H O -
MW: 250.29 g/mol
-
Key
H NMR Signals (CDCl ):- 7.35 (m, 5H, Ar-H)
-
4.51 (s, 2H, O-CH
-Ph) -
4.19 (q, 2H, O-CH
-CH ) -
3.72 (t, 2H, -CH
-O-Bn) -
3.45 (s, 2H, -CO-CH
-COOEt) Characteristic -keto singlet -
2.85 (t, 2H, -CH
-CO-)
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[6][2][4][5][7][8][9] 2. A general and versatile synthesis of β-keto esters.[10] Journal of Organic Chemistry, 43(10), 2087–2088. Link
-
Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under virtually neutral conditions. A viable alternative to the Claisen condensation. Angewandte Chemie International Edition, 18(1), 72–74. Link
-
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1983). A safe, economical method for the preparation of β-keto esters. Synthesis, 1983(04), 290–292. Link
-
Pak, C. S., Kim, Y. J., & Lee, S. J. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters, 13(9), 2322–2325. Link
-
Taber, D. F., & Amedio Jr, J. C. (1986). A simple method for the preparation of β-keto esters.[2][7][11] Journal of Organic Chemistry, 51(10), 1928–1930. Link
Sources
- 1. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]
- 2. newhaven.edu [newhaven.edu]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. aklectures.com [aklectures.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: Ethyl 5-(benzyloxy)-3-oxopentanoate vs. Aliphatic Analogues
Mechanistic Context and Structural Divergence
β-Keto esters are foundational C-C bond-forming reagents in organic synthesis, frequently utilized in Biginelli multicomponent reactions to form heterocycles or as precursors for 1,3,5-oxygenated synthons[1][2]. When designing synthetic routes for complex active pharmaceutical ingredients (APIs), researchers often must choose between simple aliphatic β-keto esters and their sterically encumbered, heteroatom-substituted analogues.
This guide objectively compares Ethyl 5-(benzyloxy)-3-oxopentanoate —a heavily functionalized analogue featuring a bulky, electron-withdrawing benzyloxy ether—against its baseline aliphatic counterpart, Ethyl 3-oxopentanoate (also known as ethyl propionylacetate)[1]. The presence of the benzyloxy group at the C5 position fundamentally alters the electronic environment of the molecule, shifting both the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles. Understanding these causal relationships is critical for accurate structural validation during drug development workflows.
Comparative Spectroscopic Data
The structural elucidation of these compounds relies heavily on ¹H NMR and FT-IR spectroscopy. The tables below summarize the quantitative data, highlighting the deshielding effects induced by the ether linkage.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
| Proton Environment | Ethyl 5-(benzyloxy)-3-oxopentanoate (Methanol-d₄)[3] | Ethyl 3-oxopentanoate (CDCl₃)[1] | Causality & Mechanistic Shift |
| Aromatic (Ar-H) | δ 7.35–7.27 (m, 5H) | N/A | Characteristic of the benzyl protecting group. |
| Benzyl Ether (-O-CH₂-Ph) | δ 4.50 (s, 2H) | N/A | Strongly deshielded by the adjacent aromatic ring and oxygen atom. |
| Ester Methylene (-O-CH₂-CH₃) | δ 4.20–4.15 (m, 2H) | δ 4.18 (q, J = 7.1 Hz, 2H) | Remains relatively constant; driven by the ester carbonyl and oxygen. |
| C5 Methylene / Methyl | δ 3.76–3.73 (m, 2H) | δ 1.08 (t, J = 7.2 Hz, 3H) | Critical Difference: The C5 position is a deshielded ether methylene in the benzyloxy analogue, versus a shielded terminal methyl in the aliphatic analogue. |
| Active Methylene (C2) | δ 3.47 (s, 2H) | δ 3.43 (s, 2H) | Flanked by two carbonyls; highly acidic and deshielded in both compounds. |
| C4 Methylene | δ 2.82 (t, J = 6.0 Hz, 2H) | δ 2.55 (q, J = 7.2 Hz, 2H) | Shifts from a quartet (coupled to a methyl) to a triplet (coupled to the C5 methylene)[1][3]. The benzyloxy group exerts an inductive electron-withdrawing effect, shifting the signal downfield. |
(Note: The terminal ester methyl group (-OCH₂CH₃) typically appears as a triplet near δ 1.25–1.27 ppm in both compounds, though it is sometimes obscured by solvent peaks or omitted in patent literature summaries[1][3].)
Table 2: FT-IR Vibrational Modes (ATR)
| Functional Group | Ethyl 5-(benzyloxy)-3-oxopentanoate | Ethyl 3-oxopentanoate |
| Ester C=O Stretch | ~1740 cm⁻¹ | ~1745 cm⁻¹ |
| Ketone C=O Stretch | ~1715 cm⁻¹ | ~1718 cm⁻¹ |
| C-O-C Ether Stretch | ~1100 cm⁻¹ (Strong) | N/A |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | N/A |
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity and reproducibility, the following step-by-step protocols must be strictly adhered to when isolating and validating these β-keto esters.
Step-by-Step Spectroscopic Validation Protocol
-
Sample Preparation (NMR): Dissolve 15–20 mg of the chromatographically purified β-keto ester in 0.6 mL of deuterated solvent (Methanol-d₄ for polar benzyloxy derivatives[3], or CDCl₃ for aliphatic analogues[1]). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard to calibrate the chemical shifts precisely to δ 0.00 ppm.
-
¹H NMR Acquisition: Transfer the homogeneous solution to a standard 5 mm NMR tube. Acquire the spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30). Utilize 16 co-added scans with a 2-second relaxation delay. Causality note: A sufficient relaxation delay ensures accurate integration of the active methylene (C2) protons, which can undergo rapid enolization and exhibit altered relaxation times.
-
FT-IR Acquisition: Deposit a neat film of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 scans to maximize the signal-to-noise ratio for the critical C-O-C ether stretch.
-
Data Processing & Assignment: Apply Fourier transform, phase correction, and baseline correction. Validate the structure by confirming the integration ratio of the C2 active methylene (δ ~3.45 ppm) against the ester methylene (δ ~4.18 ppm).
Caption: Workflow for the isolation and spectroscopic validation of β-keto esters.
Synthetic Utility and Pathway Analysis
The primary advantage of utilizing Ethyl 5-(benzyloxy)-3-oxopentanoate over its aliphatic counterpart is its utility as a precursor for highly functionalized, asymmetric molecules. While Ethyl 3-oxopentanoate is typically consumed in standard condensation reactions (e.g., forming 3-propionyl-2H-cyclohepta[b]furan-2-one)[1], the benzyloxy analogue is strategically deployed in chemoselective reductions.
By subjecting Ethyl 5-(benzyloxy)-3-oxopentanoate to keto-reduction (using reagents like borane-dimethyl sulfide or NaBH₄), researchers can selectively reduce the C3 ketone to a hydroxyl group[2]. Subsequent catalytic hydrogenolysis (debenzylation) yields versatile 1,3,5-oxygenated synthons, such as diols and triols, which are critical intermediates in the total synthesis of complex natural products and statin-class APIs[2].
Caption: Chemoselective reduction pathway of Ethyl 5-(benzyloxy)-3-oxopentanoate.
References
-
EP3299371A1 - Hydroxyl purine compounds and use thereof. Google Patents. 3
-
Ethyl 3-oxovalerate | 4949-44-4. Benchchem. 1
-
Efficient Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate. J. Braz. Chem. Soc., Vol. 22, No. 1, 172-175, 2011. SciSpace. 2
Sources
Cost-benefit analysis of different Ethyl 5-(benzyloxy)-3-oxopentanoate synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 5-(benzyloxy)-3-oxopentanoate, a valuable building block in various synthetic pathways, is no exception. This guide provides an in-depth, objective comparison of two viable synthetic methodologies for this target molecule. By examining the underlying chemical principles, experimental protocols, and economic factors, this document aims to empower scientists to make informed decisions for their specific research and development needs.
Introduction to Ethyl 5-(benzyloxy)-3-oxopentanoate
Ethyl 5-(benzyloxy)-3-oxopentanoate is a β-keto ester featuring a benzyl ether moiety. This combination of functional groups makes it a versatile intermediate. The β-keto ester portion is ripe for a variety of transformations, including alkylation, acylation, and decarboxylation, while the benzyl ether serves as a stable protecting group for a hydroxyl function, which can be deprotected under specific conditions. Its structural motifs are found in numerous biologically active molecules, making its synthesis a relevant topic for medicinal and process chemists.
Method 1: Alkylation of Ethyl Acetoacetate
This classical and widely utilized approach relies on the generation of a nucleophilic enolate from ethyl acetoacetate, which then undergoes an SN2 reaction with an appropriate electrophile. In this case, the electrophile is benzyl 2-bromoethyl ether.
Mechanistic Rationale
The α-protons of ethyl acetoacetate are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, readily deprotonates the α-carbon, forming a resonance-stabilized enolate. This enolate is a potent nucleophile that can attack the electrophilic carbon of benzyl 2-bromoethyl ether, displacing the bromide and forming the desired carbon-carbon bond.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzyl 2-bromoethyl ether
-
Toluene
-
Hydrochloric acid (for workup)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: To the enolate solution, add a solution of benzyl 2-bromoethyl ether in toluene dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a dilute solution of hydrochloric acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram of the Experimental Workflow for Method 1:
Caption: Workflow for the synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate via alkylation.
Method 2: Mixed Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes esters as both the nucleophile (enolate) and the electrophile. A "mixed" or "crossed" Claisen condensation involves two different esters. For this synthesis, we propose a mixed Claisen condensation between ethyl acetate and ethyl 3-(benzyloxy)propanoate.
Mechanistic Rationale
In a mixed Claisen condensation, it is crucial that one of the esters does not have α-hydrogens to prevent self-condensation. However, in this proposed route, both esters have α-hydrogens. To achieve a selective reaction, one can utilize a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester (in this case, ethyl acetate) before the addition of the second ester (ethyl 3-(benzyloxy)propanoate), which will act as the electrophile. The enolate of ethyl acetate will then attack the carbonyl carbon of ethyl 3-(benzyloxy)propanoate, followed by the elimination of an ethoxide ion to yield the target β-keto ester.
Experimental Protocol
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl 3-(benzyloxy)propanoate
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
LDA and Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-butyllithium dropwise to the cooled solution and stir for 30 minutes to generate LDA.
-
Slowly add ethyl acetate to the LDA solution at -78°C and stir for another 30 minutes to form the lithium enolate of ethyl acetate.
-
Condensation: Add a solution of ethyl 3-(benzyloxy)propanoate in anhydrous THF dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for a few hours, monitoring the progress by TLC.
-
Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the Experimental Workflow for Method 2:
Caption: Workflow for the synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate via mixed Claisen condensation.
Cost-Benefit Analysis
A direct comparison of the two methods reveals trade-offs between the cost of materials, reaction conditions, and potential yield. The following table provides a semi-quantitative analysis. Please note that prices are estimates and can vary based on supplier and purity.
| Parameter | Method 1: Alkylation of Ethyl Acetoacetate | Method 2: Mixed Claisen Condensation |
| Starting Materials | Ethyl acetoacetate (~ | Ethyl acetate (~$40/L), Ethyl 3-(benzyloxy)propanoate (commercially available, price varies) |
| Key Reagents | Sodium ethoxide (corrosive, moisture-sensitive)[3][4] | n-Butyllithium (pyrophoric), Diisopropylamine (toxic, corrosive) |
| Reaction Conditions | 0°C to reflux; requires standard glassware. | -78°C; requires low-temperature cooling bath and strictly anhydrous conditions. |
| Potential Yield | Generally good to high yields for alkylations of ethyl acetoacetate. | Can be high, but sensitive to reaction conditions and potential for side reactions. |
| Purification | Vacuum distillation or column chromatography. | Column chromatography is typically required to separate from any self-condensation byproducts. |
| Safety Concerns | Sodium ethoxide is a strong, corrosive base.[3][4][5] Toluene has associated health and environmental risks.[6] | n-Butyllithium is pyrophoric and requires careful handling. Low temperatures are necessary. |
| Environmental Impact | Toluene is a volatile organic compound (VOC) with environmental concerns.[6] Ethanol is a greener solvent. | THF and diethyl ether are common organic solvents with associated environmental considerations. |
Discussion and Recommendations
Method 1: Alkylation of Ethyl Acetoacetate represents a more traditional and arguably more straightforward approach. The starting materials are readily available, and the reaction conditions, while requiring an inert atmosphere, do not necessitate cryogenic temperatures. The primary safety concern is the handling of sodium ethoxide, a strong base. The yield for this type of reaction is generally reliable. This method is likely more amenable to larger-scale synthesis due to the less stringent temperature requirements.
For most routine laboratory and pilot-scale syntheses of Ethyl 5-(benzyloxy)-3-oxopentanoate, Method 1 (Alkylation of Ethyl Acetoacetate) is recommended as the more practical and cost-effective choice. Its operational simplicity, use of less hazardous reagents (compared to n-butyllithium), and more forgiving temperature profile make it a more robust and scalable process.
Method 2 (Mixed Claisen Condensation) should be considered when the necessary starting materials for Method 1 are unavailable or when exploring alternative synthetic strategies is a primary objective. The increased complexity and safety considerations associated with this method warrant careful consideration before its implementation.
References
-
INCHEM. ICSC 0674 - SODIUM ETHANOLATE. [Link]
-
Wikipedia. Sodium ethoxide. [Link]
-
Maratek. How Does Toluene Function as a Solvent in Industrial Applications?. [Link]
-
Sdfine. ETHYL ACETOACETATE (FOR SYNTHESIS). [Link]
-
Nescol Lubricants. Understanding Role of Toluene in the Petrochemical Industry. [Link]
-
Gelest, Inc. SODIUM ETHOXIDE. 95%. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-(benzyloxy)-3-oxopentanoate
As a Senior Application Scientist, I recognize that handling complex organic intermediates like Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS: 64714-79-0) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound, a versatile
However, the very structural features that make it synthetically valuable—its reactive enolizable core and lipophilic nature—also dictate its hazard profile. This guide provides a self-validating, causality-driven Standard Operating Procedure (SOP) for the safe handling, reaction, and disposal of this chemical.
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must understand the why behind the hazards. According to OSHA standard 29 CFR 1910.132, a comprehensive workplace hazard assessment is the mandatory first step in any chemical operation[2].
-
Dermal Penetration & Irritation (Category 2, H315): The benzyl ether group significantly increases the molecule's lipophilicity (LogP), allowing it to easily partition into and cross the stratum corneum of human skin. Once absorbed, the reactive
-keto ester moiety can interact with nucleophilic residues in epidermal proteins, leading to localized inflammation and contact dermatitis. -
Ocular Toxicity (Category 2A, H319): Direct contact with the liquid or its concentrated vapors causes severe eye irritation. The ester functionality can undergo slow hydrolysis in the aqueous environment of the eye, lowering localized pH and causing corneal damage.
-
Respiratory Irritation (Category 3, H335): While not highly volatile at room temperature, vigorous stirring, sonication, or transfer under vacuum can generate persistent aerosols that irritate the mucous membranes[3].
Table 1: Physicochemical Data & Operational Implications
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Weight | 250.29 g/mol | Requires precise volumetric/gravimetric handling. |
| Physical State | Viscous Liquid | Prone to forming aerosols during rapid syringe transfer. |
| Skin Irritation | Category 2 (H315) | Mandates specific polymer-resistant gloves (See Table 2). |
| Eye Irritation | Category 2A (H319) | Requires ANSI Z87.1 splash goggles; face shield for >100 mL. |
| STOT-SE (Respiratory) | Category 3 (H335) | Strictly confined to a certified chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
PPE is the final line of defense. The National Research Council's Prudent Practices in the Laboratory emphasizes that PPE must be matched to the specific degradation mechanisms of the chemical being handled[4].
Table 2: PPE Material Compatibility & Causality
| PPE Component | Recommended Material | Causality / Degradation Mechanism |
| Primary Gloves | Butyl Rubber or Laminate (e.g., Silver Shield) | High resistance to esters and ethers. Prevents the lipophilic benzyl group from solvating and swelling the polymer matrix. |
| Incidental Gloves | Nitrile (Double-gloved) | Sufficient for brief splash protection but will degrade and swell upon prolonged contact with |
| Eye Protection | Polycarbonate Goggles | Must meet ANSI Z87.1 standards. Polycarbonate resists degradation from incidental contact with organic esters[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents static buildup (ignition source) and provides a physical barrier against dermal absorption. |
Operational Workflow & Engineering Controls
To ensure scientific integrity and safety, every protocol must be a self-validating system. The following workflow outlines the standard procedure for dispensing and reacting Ethyl 5-(benzyloxy)-3-oxopentanoate (e.g., during a base-catalyzed alkylation or Knoevenagel condensation).
Fig 1: Standard operational workflow for handling and reacting Ethyl 5-(benzyloxy)-3-oxopentanoate.
Step-by-Step Methodology:
-
Engineering Control Verification: Before opening the reagent, verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s. This ensures that any aerosols generated during transfer are swept away from the operator's breathing zone[6].
-
Air-Free Dispensing: Because the
-keto ester can slowly degrade or hydrolyze in the presence of atmospheric moisture, purge the reaction vessel with an inert gas (Nitrogen or Argon). Use a gas-tight glass syringe with a stainless steel needle for transfer. Do not use plastic syringes, as the ester may leach plasticizers over time. -
Controlled Reaction Execution: When adding a base (e.g., NaH or
) to initiate enolization, do so dropwise at 0°C. Causality: The deprotonation of the highly acidic -protons between the ketone and ester carbonyls is exothermic. Uncontrolled heat generation can lead to solvent boil-off and pressure buildup. -
Reaction Quenching: Quench the reaction strictly with saturated aqueous Ammonium Chloride (
). Causality: A mildly acidic quench neutralizes the base without causing unwanted hydrolysis of the ethyl ester or cleavage of the benzyl ether protecting group.
Spill Response & Waste Disposal Plan
In the event of a spill, procedural discipline prevents localized accidents from becoming laboratory-wide hazards.
-
Small Spills (< 50 mL):
-
Alert nearby personnel and ensure fume hood sashes are lowered to maximize exhaust efficiency.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Never use combustible materials like paper towels for concentrated ester spills.
-
Sweep the absorbed mixture using a non-sparking tool and place it in a chemically compatible, sealable hazardous waste container.
-
-
Waste Segregation: Ethyl 5-(benzyloxy)-3-oxopentanoate and its non-halogenated reaction byproducts must be disposed of in a designated "Halogen-Free Organic Waste" carboy. Do not mix with acidic waste streams, as residual base from the reaction mixture could trigger an exothermic neutralization in the waste drum.
References
-
ChemSrc. "Ethyl 5-(benzyloxy)-3-oxopentanoate CAS#: 64714-79-0 - Properties and Safety Data." ChemSrc Database. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at: [Link]
Sources
- 1. 61326-60-1_ethyl 5-benzyloxy-3-indole-pyruvateCAS号:61326-60-1_ethyl 5-benzyloxy-3-indole-pyruvate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. CAS:10361-39-4, 戊酸苄酯-毕得医药 [bidepharm.com]
- 4. uvm.edu [uvm.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
